PHA-793887
Descripción
PHA-793887 has been used in trials studying the treatment of Advanced/Metastatic Solid Tumors.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYBQXJVXOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222134 | |
| Record name | PHA-793887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718630-59-2 | |
| Record name | PHA-793887 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0718630592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-793887 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHA-793887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-793887 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS45S912B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PHA-793887: A Pan-CDK Inhibitor's Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle-regulating CDKs, leading to cell cycle arrest, and the suppression of transcriptional CDKs, impacting gene expression. Despite promising preclinical data, the clinical development of this compound was halted during Phase I trials due to severe, dose-limiting hepatotoxicity. This guide provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, effects on cellular processes, and the methodologies used to elucidate these functions.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound emerged as a pan-CDK inhibitor with a promising preclinical profile, exhibiting potent inhibition of several key CDKs involved in both cell cycle progression and transcriptional regulation. This document serves as a technical resource, summarizing the key findings related to this compound's mechanism of action in cancer cells.
Molecular Targets and Potency
This compound is a multi-targeted kinase inhibitor with high affinity for several members of the CDK family. Its inhibitory activity has been characterized through various in vitro kinase assays.
Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Enzyme | IC50 (nM) | Reference |
| CDK2 | 8 | [1][2] |
| CDK5 | 5 | [2] |
| CDK7 | 10 | [2] |
| CDK1 | 60 | [1][2] |
| CDK4 | 62 | [1][2] |
| CDK9 | 138 | [1] |
| GSK3β | 79 | [2] |
Mechanism of Action in Cancer Cells
The anti-cancer effects of this compound are a direct consequence of its inhibition of multiple CDKs, leading to two primary cellular outcomes: cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest
This compound's potent inhibition of CDK1, CDK2, and CDK4 disrupts the normal progression of the cell cycle. The key molecular event is the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a critical tumor suppressor.[3] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[4]
At lower concentrations (0.2–1 μM), this compound treatment leads to a decrease in the S phase population and an accumulation of cells in the G1 and G2/M phases.[3] This cell cycle arrest is a direct result of the inhibition of CDK-mediated phosphorylation of key substrates.
Inhibition of Phosphorylation and Modulation of Cell Cycle Proteins
-
Retinoblastoma (Rb) Protein: this compound effectively inhibits the phosphorylation of Rb. In A2780 ovarian cancer cells, partial inhibition of Rb phosphorylation is observed at 1 μM, with almost complete inhibition at 3 μM.[1]
-
Nucleophosmin (NPM): The phosphorylation of NPM, a protein involved in ribosome biogenesis and cell proliferation, is also inhibited by this compound.[3]
-
Cyclin E and cdc6: Treatment with this compound modulates the expression of cyclin E and cdc6, two proteins essential for the initiation of DNA replication.[3]
Induction of Apoptosis
At higher concentrations (5 μM), this compound transitions from a cytostatic to a cytotoxic agent by inducing apoptosis.[3] The precise mechanism of apoptosis induction is likely multifactorial, stemming from the profound disruption of cell cycle and transcriptional processes.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound in Cancer Cells.
In Vitro and In Vivo Efficacy
This compound has demonstrated cytotoxic activity against a wide array of human cancer cell lines and has shown efficacy in preclinical xenograft models.
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A2780 | Ovarian Carcinoma | 88 nM - 3.4 µM | [1] |
| HCT-116 | Colon Carcinoma | 88 nM - 3.4 µM | [1] |
| COLO-205 | Colon Carcinoma | 88 nM - 3.4 µM | [1] |
| DU-145 | Prostate Carcinoma | 88 nM - 3.4 µM | [1] |
| PC3 | Prostate Carcinoma | 88 nM - 3.4 µM | [1] |
| MCF-7 | Breast Adenocarcinoma | 88 nM - 3.4 µM | [1] |
| BX-PC3 | Pancreatic Carcinoma | 88 nM - 3.4 µM | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7 µM | [3] |
| HL60 | Acute Promyelocytic Leukemia | 0.3 - 7 µM | [3] |
In Vivo Xenograft Studies
This compound has shown significant anti-tumor activity in various xenograft models:
-
Ovarian, Colon, and Pancreatic Carcinoma: Good efficacy was observed in A2780 (ovarian), HCT-116 (colon), and BX-PC3 (pancreatic) xenograft models at doses of 10-30 mg/kg.[1]
-
Leukemia Models: In xenograft models of K562 and HL60 leukemia cells, a dose of 20 mg/kg was effective.[3] The same dose also showed strong therapeutic activity in a primary leukemic disseminated model.[3]
Clinical Development and Hepatotoxicity
A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with advanced solid tumors (NCT00438988). The primary objectives were to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.
Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, at doses ranging from 11 to 66 mg/m². While the treatment was initially tolerated at lower doses, severe, dose-related hepatotoxicity was observed at doses ≥44 mg/m². This unexpected and severe liver toxicity, which was not predicted by preclinical models, led to the termination of the clinical trial after the enrollment of 19 patients.[5]
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
The absorbance or luminescence is read using a plate reader, and the data is used to calculate the IC50 values.[6][7]
-
Western Blot Analysis
-
Principle: To detect and quantify specific proteins and their phosphorylation status in cell lysates.
-
General Protocol:
-
Cells are treated with this compound for the desired time and at the specified concentrations.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Rb, total Rb, phospho-NPM).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]
-
Cell Cycle Analysis
-
Principle: To determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
General Protocol:
-
Cells are treated with this compound.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[8]
-
Apoptosis Assays
-
Principle: To detect and quantify the induction of apoptosis.
-
General Protocol (Annexin V/PI Staining):
-
Cells are treated with this compound.
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intravenous or oral) and schedule. The control group receives a vehicle.[10]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Enhancers of Immunotherapy for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Frontiers | Fibroblast growth factor receptor risk signature predicts patient prognosis and immunotherapy resistance in colorectal cancer [frontiersin.org]
The Therapeutic Potential of PHA-793887: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), belonging to the chemical class of pyrrolo[3,4-c]pyrazoles. It exhibits strong inhibitory activity against several key cell cycle-regulating CDKs, including CDK2, CDK1, CDK4, CDK5, CDK7, and CDK9. By disrupting the phosphorylation cascade that governs cell cycle progression, this compound induces cell cycle arrest and apoptosis in a broad range of hematological and solid tumor cell lines. Preclinical studies have demonstrated significant anti-tumor efficacy in various in vitro and in vivo models. However, its clinical development was halted during a Phase I trial due to severe, dose-limiting hepatotoxicity, which was not predicted by preclinical safety models. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound functions as a pan-CDK inhibitor, targeting several members of the cyclin-dependent kinase family with nanomolar potency.[1][2] CDKs are serine/threonine kinases that form complexes with regulatory cyclin subunits to control the progression of the cell cycle.[3] Dysregulation of the CDK/cyclin axis is a hallmark of cancer, making these kinases a prime therapeutic target.
The primary mechanism of this compound involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb).[4] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5] By inhibiting CDKs (primarily CDK2 and CDK4), this compound prevents the hyperphosphorylation of Rb.[2][4] This maintains the Rb-E2F complex, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][4] At higher concentrations, this compound has also been shown to induce apoptosis.[3][6]
Quantitative Preclinical Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition against a panel of cyclin-dependent and other structurally related kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 8[2][7] |
| CDK5/p25 | 5[1][7] |
| CDK7/Cyclin H | 10[1][7] |
| CDK1/Cyclin B | 60[2] |
| CDK4/Cyclin D1 | 62[1][2] |
| CDK9/Cyclin T1 | 138[1][2] |
| GSK3β | 79[2] |
In Vitro Anti-proliferative Activity
The compound has been tested against a wide array of human cancer cell lines, showing broad cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | IC50 | Reference(s) |
| Solid Tumors | |||
| A2780 | Ovarian | 88 nM - 3.4 µM | [1] |
| HCT-116 | Colon | 88 nM - 3.4 µM | [1] |
| COLO-205 | Colon | 88 nM - 3.4 µM | [1] |
| BX-PC3 | Pancreatic | 88 nM - 3.4 µM | [1] |
| DU-145 | Prostate | 88 nM - 3.4 µM | [1] |
| PC3 | Prostate | 88 nM - 3.4 µM | [1] |
| A375 | Melanoma | 88 nM - 3.4 µM | [1] |
| MCF-7 | Breast | 88 nM - 3.4 µM | [1] |
| Hematological Malignancies | |||
| 13 Leukemic Cell Lines (mean) | Leukemia | 2.9 µM (Cytotoxicity) | [3][6] |
| Leukemic Cell Lines (mean) | Leukemia | <0.1 µM (Colony Assay) | [3][6] |
| K562, KU812, KCL22, TOM1 | Leukemia | 0.3 - 7 µM | [1] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in several mouse xenograft models.
| Model | Cancer Type | Dose (mg/kg, i.v.) | Outcome | Reference(s) |
| A2780 Xenograft | Ovarian | 10 - 30 | Good efficacy | [2] |
| HCT-116 Xenograft | Colon | 10 - 30 | Good efficacy | [2] |
| BX-PC3 Xenograft | Pancreatic | 10 - 30 | Good efficacy | [2] |
| CD-1 Nude Mice | (Generic) | 15 | 50% Tumor Growth Inhibition | [2] |
| CD-1 Nude Mice | (Generic) | 30 | 75% Tumor Growth Inhibition | [2] |
| HL60 Xenograft | Leukemia | 20 | Tumor regression | [2] |
| K562 Xenograft | Leukemia | 20 | Significant tumor growth reduction | [2] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the general procedure for determining the biochemical inhibitory activity of this compound against purified kinases.
Methodology:
-
Reagent Preparation: Serially dilute this compound to final concentrations ranging from approximately 1.5 nM to 10 µM in kinase buffer. Prepare solutions of the specific purified enzyme (e.g., CDK2/Cyclin A), the appropriate substrate (e.g., Histone H1), and an ATP mixture containing radiolabeled 33P-γ-ATP.
-
Reaction Incubation: In a 96-well plate, combine the kinase, substrate, and this compound dilution. Initiate the reaction by adding the ATP/33P-γ-ATP mixture. The total reaction volume is typically 30 µL. Incubate the plate for 30 to 90 minutes at room temperature to allow for substrate phosphorylation.[2]
-
Reaction Termination: Stop the reaction by adding a solution such as 150 mM EDTA.[2]
-
Separation: Separate the phosphorylated substrate from the remaining radiolabeled ATP. This can be achieved by several methods:[2]
-
SPA (Scintillation Proximity Assay) Beads: Add beads that bind the substrate. When the radiolabeled phosphate is incorporated into the substrate, it is brought close enough to the bead to excite the scintillant, allowing for detection.
-
Dowex Resin: Add a resin that captures unreacted ATP, leaving the phosphorylated substrate in the supernatant for collection and counting.
-
Phosphocellulose Filter Plates: Transfer the reaction mixture to a filter plate that binds the substrate. Wash the plate to remove unincorporated ATP.
-
-
Quantification: Measure the amount of incorporated 33P using a scintillation counter (e.g., TopCount). The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC50 value.
Cell Proliferation / Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A2780, HCT-116) into 96-well microtiter plates at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere and recover for 4-24 hours.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified CO2 incubator.[7]
-
Viability Measurement: Assess cell viability using a metabolic assay such as CCK-8, MTT, or WST-1.[7] For a CCK-8 assay, add the reagent to each well, incubate for 2-4 hours, and then measure the absorbance at 450 nm with a microplate reader. The absorbance is proportional to the number of viable cells.[7]
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of drug concentration to determine the IC50 value.
Western Blot Analysis of Rb Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by observing changes in the phosphorylation status of its downstream target, Rb.
Methodology:
-
Cell Treatment and Lysis: Culture cells (e.g., A2780, MCF7) and treat with various concentrations of this compound (e.g., 1 µM, 3 µM, 6 µM) for a specified time (e.g., 24 hours).[2] Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate 10-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).[5][8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like β-actin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Rb signal with increasing this compound concentration confirms target engagement.
In Vivo Xenograft Tumor Model
This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in an in vivo setting.
Methodology:
-
Cell Implantation: Harvest human cancer cells (e.g., HL60, K562) during their exponential growth phase.[4][6] Subcutaneously inject a suspension of these cells (e.g., 1-10 million cells in saline or Matrigel) into the flank of immunocompromised mice (e.g., CD-1 nude or SCID mice).[2][6]
-
Tumor Growth and Staging: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) at specified doses (e.g., 15-30 mg/kg) on a defined schedule.[2] The control group receives a vehicle solution.
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight and overall health of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Clinical Development and Therapeutic Potential
A Phase I, first-in-man dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[9][10] Patients received the drug as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, at doses ranging from 11 to 66 mg/m².[9]
Pharmacokinetic analysis revealed a terminal half-life of 6 to 13 hours and a moderate rate of elimination.[3] While some patients experienced disease stabilization, no objective responses were observed.[9]
The trial was ultimately terminated after enrolling 19 patients due to unexpected and severe dose-related hepatotoxicity, which was the dose-limiting toxicity (DLT) in nearly all affected patients.[1][9] One fatality from hepato-renal failure occurred at the 44 mg/m² dose level.[9] This severe liver toxicity was not predicted by the preclinical toxicology studies and currently precludes further clinical development of this compound.[9][10]
Despite its promising preclinical profile as a potent pan-CDK inhibitor with broad anti-tumor activity, particularly in leukemias, the unmanageable hepatotoxicity of this compound highlights the challenges in translating potent CDK inhibitors into safe and effective clinical therapies.[3][4] The findings underscore the critical need for improved preclinical models to predict human-specific toxicities for this class of compounds. The therapeutic potential of this compound remains unrealized, but its study provides valuable insights for the ongoing development of second and third-generation CDK inhibitors with more favorable safety profiles.
References
- 1. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Pan-CDK Inhibitor: A Technical History of PHA-793887
PHA-793887 , a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor, emerged from preclinical development with significant promise in the field of oncology, particularly for hematopoietic neoplasms.[1][2] Its ability to target multiple CDKs, key regulators of the cell cycle, suggested a potential to overcome the resistance mechanisms that can plague more selective agents. However, its journey through clinical trials was cut short by unforeseen toxicity, providing a stark reminder of the challenges in translating potent preclinical activity into safe and effective therapies. This in-depth guide explores the discovery and development history of this compound, detailing its mechanism of action, preclinical efficacy, and the clinical findings that ultimately led to the cessation of its development.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of several CDK-cyclin complexes, crucial for the orderly progression through the cell cycle. Its primary targets include CDK2, CDK5, and CDK7, with high affinity, and it also demonstrates inhibitory activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[3][4] The inhibition of these kinases blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb) and nucleophosmin, leading to cell cycle arrest, and at higher concentrations, apoptosis.[1][2][3][4]
The mechanism of this compound's anti-proliferative effects is centered on its ability to induce G1 and G2/M phase cell cycle arrest.[3] By inhibiting CDK2, it prevents the phosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[5] Furthermore, the inhibition of other CDKs contributes to a broader disruption of cell cycle progression. The modulation of cyclin E and cdc6 expression is another key downstream effect of this compound treatment.[1][2][4]
Preclinical Efficacy: A Promising Start
In vitro and in vivo preclinical studies painted a compelling picture of this compound's therapeutic potential across a range of cancer types, with particularly strong activity observed in leukemia models.
In Vitro Activity
This compound demonstrated potent cytotoxic and anti-proliferative activity against a broad panel of tumor cell lines. Notably, it was effective against various leukemic cell lines, irrespective of their specific chromosomal abnormalities.[1][2] Colony formation assays revealed even greater potency, suggesting a prolonged cytostatic effect.[1][2] A key finding from these early studies was the selectivity of this compound for cancer cells over normal cells; it was not cytotoxic to normal unstimulated peripheral blood mononuclear cells or CD34+ hematopoietic stem cells at therapeutic concentrations.[1][2]
In Vivo Efficacy
The promising in vitro results were recapitulated in several in vivo xenograft models. This compound demonstrated significant anti-tumor activity in models of human ovarian, colon, and pancreatic carcinomas.[3] Its efficacy was particularly striking in leukemia xenograft models, including subcutaneous, disseminated, and even high-burden disease models, where it induced tumor regression and significantly inhibited tumor growth.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK2 | 8[3][4] |
| CDK5 | 5[3] |
| CDK7 | 10[3] |
| CDK1 | 60[3][4] |
| CDK4 | 62[3][4] |
| CDK9 | 138[3][4] |
| GSK3β | 79[3][4] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 |
| A2780 | Ovarian | 88 nM[3] |
| HCT-116 | Colon | Varies[3] |
| COLO-205 | Colon | Varies[3] |
| C-433 | Unknown | Varies[3] |
| DU-145 | Prostate | Varies[3] |
| A375 | Melanoma | Varies[3] |
| PC3 | Prostate | Varies[3] |
| MCF-7 | Breast | Varies[3] |
| BX-PC3 | Pancreatic | 3.4 µM[3] |
| Leukemic Cell Lines (various) | Leukemia | 0.3 - 7 µM (Mean: 2.9 µM)[1][2] |
| Leukemic Cell Lines (colony assay) | Leukemia | <0.1 µM (Mean: 0.08 µM)[1][2] |
Clinical Development and Unexpected Hepatotoxicity
Based on its strong preclinical rationale and data, this compound advanced into Phase I clinical trials for patients with advanced solid tumors.[6][7] The primary objectives of these studies were to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.[6]
Patients received this compound as an intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalation cohorts.[6] While toxicity was manageable at lower doses, the treatment was poorly tolerated at doses of 44 mg/m² and higher.[6] The most frequently observed adverse events were gastrointestinal and nervous system-related.[6]
Crucially, and unexpectedly based on preclinical models, severe, dose-related hepatotoxicity emerged as the dose-limiting toxicity.[5][6] This was a serious adverse event, with one patient experiencing fatal hepatorenal failure.[6] Despite some patients showing disease stabilization, no objective responses were observed.[6] The severe and unpredictable liver toxicity ultimately led to the termination of the clinical development of this compound.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.
Methodology:
-
Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific CDK/cyclin complex, a phosphate-donating agent (ATP, often radiolabeled with ³²P or ³³P), a generic kinase substrate (e.g., histone H1 or a specific peptide substrate), and the test compound (this compound) at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The kinase reaction is stopped by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated from the unincorporated ATP (e.g., using phosphocellulose filter paper), and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods employing fluorescence or luminescence can be used.
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The plates are incubated for a few hours to allow for the formation of these crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is then determined.
Western Blotting for Phosphorylated Proteins
Objective: To detect the effect of this compound on the phosphorylation status of key cell cycle proteins, such as Rb and nucleophosmin.
Methodology:
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a buffer containing detergents and, crucially, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Rb (Ser780)).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated protein. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a pan-CDK inhibitor.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Logical Relationship of Clinical Trial Findings
Caption: Logical flow of the clinical development and termination of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-CDK Inhibitor PHA-793887: A Technical Guide for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant preclinical efficacy in various leukemia models. By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9, this compound disrupts cell cycle progression, inhibits proliferation, and induces apoptosis in leukemic cells.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound for leukemia treatment, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of pan-CDK inhibitors in hematological malignancies.
Introduction
The cell cycle is a tightly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs). In many cancers, including leukemia, deregulation of CDK activity is a common feature, leading to uncontrolled cell proliferation. Pan-CDK inhibitors, such as this compound, offer a therapeutic strategy to simultaneously target multiple points of cell cycle control. Preclinical studies have shown that this compound is cytotoxic to a broad range of leukemic cell lines, irrespective of their specific chromosomal aberrations.[1] Furthermore, it has shown efficacy in in vivo xenograft models of leukemia.[1] However, a phase I clinical trial in patients with solid tumors was terminated due to severe hepatotoxicity, which currently limits its clinical development.[3] Despite this setback, the preclinical findings for this compound in leukemia provide valuable insights into the potential of pan-CDK inhibition as an anti-leukemic strategy.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of multiple CDKs, thereby interfering with cell cycle progression and transcription.
Inhibition of Cell Cycle Progression
This compound induces cell cycle arrest by inhibiting key CDKs responsible for phase transitions.[1][2] At lower concentrations (0.2-1 µM), it leads to cell-cycle arrest, while higher doses (5 µM) induce apoptosis.[1][2] A key mechanism is the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.
Modulation of Key Regulatory Proteins
In addition to its effect on Rb, this compound also inhibits the phosphorylation of nucleophosmin, a protein involved in ribosome biogenesis and cell cycle control.[1][2] Furthermore, treatment with this compound has been shown to modulate the expression of Cyclin E and cdc6, both of which are critical for the initiation of DNA replication.[1][2]
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from cytotoxicity assays are summarized below.
| Cell Line | Leukemia Type | IC50 (µM) - Cytotoxicity Assay | IC50 (µM) - Colony Assay | Reference |
| K562 | Chronic Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [1][4] |
| KU812 | Chronic Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [4] |
| KCL22 | Chronic Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [4] |
| TOM1 | Acute Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [4] |
| HL60 | Acute Promyelocytic Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [1] |
| Mean of 13 leukemic cell lines | Various | 2.9 | 0.08 | [1] |
Table 1: In vitro cytotoxicity of this compound in various leukemia cell lines.
CDK Inhibition
This compound inhibits a range of cyclin-dependent kinases with nanomolar potency.
| CDK Target | IC50 (nM) |
| CDK1/Cyclin B | 60 |
| CDK2/Cyclin A | 8 |
| CDK2/Cyclin E | 8 |
| CDK4/Cyclin D1 | 62 |
| CDK5/p25 | 5 |
| CDK7/Cyclin H | 10 |
| CDK9/Cyclin T1 | 138 |
Table 2: Inhibitory activity of this compound against various CDK complexes.[4]
Experimental Protocols
In Vitro Assays
-
Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Add this compound at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for an additional 4 hours.
-
Data Acquisition: Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cell Preparation: Treat leukemia cells with this compound at various concentrations for 24 hours.
-
Seeding: Plate the cells in a semi-solid medium (e.g., MethoCult™) in 35 mm dishes at a density of 1 x 10^3 cells/dish.
-
Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.
-
Staining and Counting: Stain the colonies with 0.1% crystal violet and count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and the percentage of colony formation inhibition compared to the vehicle control.
-
Cell Treatment: Treat leukemia cells with this compound (e.g., 0.2-1 µM) for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: Treat leukemia cells with this compound (e.g., 5 µM) for 24-48 hours.
-
Harvesting and Staining: Harvest the cells, wash with 1X binding buffer, and resuspend in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
-
Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Cell Lysis: Treat leukemia cells with this compound, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Rb, Rb, p-Nucleophosmin, Nucleophosmin, Cyclin E, cdc6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 leukemia cells (e.g., HL60 or K562) into the flank of each mouse. For disseminated leukemia models, inject cells intravenously.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound intravenously at a dose of 20 mg/kg daily for a specified period (e.g., 10-14 days).[1][4] The vehicle for administration can be a mixture of propylene glycol, Tween 80, and dextrose 5% in water (D5W).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). For disseminated models, assess leukemia burden in the bone marrow, spleen, and peripheral blood.
-
Analysis: Compare tumor growth inhibition and survival rates between the treated and vehicle control groups.
Conclusion and Future Perspectives
The pan-CDK inhibitor this compound has demonstrated robust anti-leukemic activity in a range of preclinical models. Its ability to induce cell cycle arrest and apoptosis in leukemia cells highlights the therapeutic potential of targeting multiple CDKs in this disease. While the clinical development of this compound was halted due to hepatotoxicity in solid tumor patients, the extensive preclinical data in leukemia remains a valuable resource.[3] These findings underscore the importance of the CDK pathway in leukemia and provide a strong rationale for the continued development of next-generation pan-CDK inhibitors with improved safety profiles. Future research should focus on identifying predictive biomarkers of response and exploring combination strategies to enhance the efficacy and overcome potential resistance mechanisms to CDK inhibitors in leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PHA-793887: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This document provides a comprehensive technical overview of the target profile and kinase selectivity of this compound, intended to serve as a resource for researchers in oncology and drug development. The information presented herein is compiled from publicly available preclinical data and established experimental methodologies. This guide includes a detailed summary of its inhibitory activity against a panel of kinases, its effects on cellular pathways, and a description of the key experimental protocols used to characterize this compound.
Target Profile and Kinase Selectivity
This compound exhibits potent inhibitory activity against several members of the cyclin-dependent kinase family. Its primary targets are CDK2, CDK5, and CDK7, with high affinity in the low nanomolar range. The compound also demonstrates activity against other CDKs, including CDK1, CDK4, and CDK9, as well as Glycogen Synthase Kinase 3β (GSK3β), albeit with lower potency.
Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases is summarized in Table 1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Kinase Target | IC50 (nM) |
| CDK2 | 8 |
| CDK5/p25 | 5 |
| CDK7 | 10 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK3β | 79 |
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[1][2]
Cellular Activity
In cellular assays, this compound demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. This activity is consistent with its inhibition of key cell cycle kinases. The compound has been shown to be particularly effective in leukemia cell lines.[3][4]
| Cell Line | Assay Type | IC50 (µM) |
| A2780 | Proliferation | 0.088 - 3.4 |
| HCT-116 | Proliferation | 0.088 - 3.4 |
| COLO-205 | Proliferation | 0.088 - 3.4 |
| DU-145 | Proliferation | 0.088 - 3.4 |
| A375 | Proliferation | 0.088 - 3.4 |
| PC3 | Proliferation | 0.088 - 3.4 |
| MCF-7 | Proliferation | 0.088 - 3.4 |
| BX-PC3 | Proliferation | 0.088 - 3.4 |
| Leukemia | Cytotoxicity | 0.3 - 7 |
| Leukemia | Colony Formation | < 0.1 |
Table 2: Cellular activity of this compound in various cancer cell lines.[2][3][4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are crucial for cell cycle progression. A key substrate of CDKs is the Retinoblastoma protein (Rb).[1][5] Inhibition of CDK-mediated Rb phosphorylation by this compound prevents the release of the E2F transcription factor, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[2][5] At lower concentrations (0.2-1 µM), this compound induces cell-cycle arrest, while at higher concentrations (5 µM), it triggers apoptosis.[3][4]
The compound's inhibition of CDK2 leads to a decrease in the phosphorylation of substrates like Rb and Nucleophosmin (NPM).[1] This is observed in tumor cell lines such as A2780 and MCF7.[1] Furthermore, this compound treatment has been shown to modulate the expression of cell cycle proteins like cyclin E and cdc6.[3][4]
Experimental Protocols
The following sections detail the general methodologies employed to characterize the kinase selectivity and cellular effects of this compound.
In Vitro Kinase Inhibition Assay
The biochemical potency of this compound against various kinases is determined using a radiometric kinase assay.
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant kinases (e.g., CDK2/Cyclin A, CDK1/Cyclin B)
-
Kinase-specific substrates (e.g., Histone H1 for CDKs)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter plates or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter plates extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis
Western blotting is used to assess the phosphorylation status of CDK substrates and the expression levels of cell cycle-related proteins in cells treated with this compound.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin E).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Cell Viability/Cytotoxicity Assay
These assays are used to determine the effect of this compound on the proliferation and survival of cancer cells.
Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with this compound.
Principle: It measures the ability of a single cell to grow into a colony of at least 50 cells.
Procedure:
-
Seed a low density of cells in a 6-well plate.
-
Treat the cells with different concentrations of this compound for a specified duration.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a solution like methanol or paraformaldehyde.
-
Stain the colonies with a dye such as crystal violet.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition compared to the untreated control.
Conclusion
This compound is a potent pan-CDK inhibitor with significant activity against CDK2, CDK5, and CDK7. Its mechanism of action involves the inhibition of CDK-mediated phosphorylation of key cell cycle proteins, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar kinase inhibitors. While this compound showed promise in preclinical studies, its clinical development was halted due to severe hepatotoxicity observed in a Phase I trial.[5][6][7] Nevertheless, the data gathered on its target profile and mechanism of action remain valuable for the ongoing development of CDK inhibitors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 5. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemical structure of PHA-793887
An In-Depth Technical Guide to the Chemical Structure and Activity of PHA-793887
This guide provides a comprehensive technical overview of this compound, a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, mechanism of action, biological activity, and key experimental protocols.
This compound, belonging to the chemical class of pyrrolo[3,4-c] pyrazoles, is a synthetic small molecule developed as an anti-cancer agent.[1] Its fundamental chemical and physical characteristics are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide[2][3] |
| CAS Number | 718630-59-2[4] |
| Molecular Formula | C₁₉H₃₁N₅O₂[4][5][6] |
| Molecular Weight | 361.48 g/mol [4][5][6][7] |
| Canonical SMILES | CC(C)CC(=O)Nc1c2CN(C(=O)C3CCN(C)CC3)C(C)(C)c2[nH]n1[5][8] |
| InChI Key | HUXYBQXJVXOMKX-UHFFFAOYSA-N[5][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL (clear solution)[7] |
| Storage Conditions | Store lyophilized at -20°C, desiccated[8] |
| Purity | ≥98% (HPLC) |
Mechanism of Action and Biological Activity
This compound is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, crucial regulators of the cell cycle.[4] Its primary activity is against CDK2, CDK5, and CDK7, with potent inhibition observed in the low nanomolar range.[7][9] This inhibition disrupts the cell division cycle, leading to cell-cycle arrest and, at higher concentrations, apoptosis.[4][7][10]
A key downstream effect of CDK inhibition by this compound is the prevention of Retinoblastoma (Rb) protein phosphorylation.[4][11] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, blocking the expression of genes required for S-phase entry and DNA synthesis. This leads to an arrest of the cell cycle in the G1 phase.[11] The compound also inhibits the phosphorylation of nucleophosmin (NPM), another CDK2 substrate.[4][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. abmole.com [abmole.com]
- 10. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction by PHA-793887 in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of human tumor cell lines. As a pan-CDK inhibitor, it targets several key regulators of the cell cycle, leading to cell cycle arrest and, at higher concentrations, the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its efficacy in solid tumor models, and the critical findings from its clinical development. While showing promise in preclinical studies, its progression was halted due to significant hepatotoxicity observed in a Phase I clinical trial.
Mechanism of Action: Pan-CDK Inhibition
This compound exerts its anti-cancer effects by targeting multiple members of the CDK family, which are serine/threonine kinases crucial for cell cycle progression and transcription. Its inhibitory profile is characterized by low nanomolar efficacy against several CDKs.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK Target | IC50 (nM) |
| CDK2/Cyclin A | 8 |
| CDK2/Cyclin E | 8 |
| CDK5/p25 | 5 |
| CDK7/Cyclin H | 10 |
| CDK1/Cyclin B | 60 |
| CDK4/Cyclin D1 | 62 |
| CDK9/Cyclin T1 | 138 |
Data compiled from multiple sources.[1][2]
The inhibition of these CDKs disrupts the normal progression of the cell cycle. Specifically, the inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest.[3]
Efficacy in Solid Tumor Cell Lines
This compound has demonstrated potent anti-proliferative activity in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies across different cancer types.
Table 2: Anti-proliferative Activity (IC50) of this compound in Human Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 - 0.09 |
| HCT-116 | Colon Carcinoma | 0.163 |
| COLO-205 | Colon Carcinoma | 0.188 |
| BX-PC3 | Pancreatic Carcinoma | Not specified |
| DU-145 | Prostate Carcinoma | Not specified |
| PC3 | Prostate Carcinoma | Not specified |
| A375 | Melanoma | Not specified |
| MCF-7 | Breast Carcinoma | Not specified |
IC50 values are for cell proliferation assays, typically conducted over 72 hours.[1]
In addition to inhibiting proliferation, this compound has been shown to be effective in in vivo xenograft models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas.[1]
Induction of Cell Cycle Arrest and Apoptosis
The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of cell cycle arrest, which at sustained and higher concentrations, leads to apoptosis.
Cell Cycle Arrest
Treatment with this compound leads to a significant perturbation of the cell cycle. In the A2780 ovarian cancer cell line, treatment with 1 µM of this compound resulted in a decrease in the S phase population, with a subsequent increase in the G1 phase and a slight accumulation of cells in the G2/M phase.[1] At a higher concentration of 3 µM, a significant increase in the G2/M phase was observed, coupled with a reduction in DNA synthesis.[1] This cell cycle arrest is a direct consequence of the inhibition of key CDKs that regulate cell cycle transitions. A key substrate of CDKs, the retinoblastoma protein (Rb), is inhibited from being phosphorylated by this compound.[2]
Apoptosis
While this compound induces cell cycle arrest at lower doses, higher concentrations (around 5 µM in leukemia cell lines) have been shown to induce apoptosis.[1][2] The precise molecular cascade leading to apoptosis in solid tumors following treatment with this compound is not fully elucidated in the available literature. However, based on its mechanism as a pan-CDK inhibitor, a putative pathway can be proposed. Inhibition of CDKs, particularly CDK1 and CDK2, can lead to a G2/M arrest. Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway. This is often mediated by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Clinical Development and Hepatotoxicity
A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with advanced/metastatic solid tumors.[3][4] The study aimed to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.
Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalations from 11 mg/m² to 66 mg/m².[4] While toxicity was acceptable at lower doses, the drug was poorly tolerated at doses ≥44 mg/m².[4]
Table 3: Summary of Phase I Clinical Trial Findings for this compound
| Parameter | Finding |
| Patient Population | 19 patients with advanced/metastatic solid tumors |
| Dose Levels | 11, 22, 44, and 66 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Primarily severe, dose-related hepatotoxicity. One case of fatal hepatorenal failure at 44 mg/m². |
| Maximum Tolerated Dose (MTD) | Not established due to trial termination. |
| Clinical Activity | No objective responses were observed. Disease stabilization was seen in five patients. |
| Outcome | The study was terminated prematurely due to severe hepatic toxicity. |
Data from Massard et al., 2011.[3][4]
The unexpected and severe hepatotoxicity was not predicted by preclinical models and ultimately led to the cessation of further clinical development of this compound.[4]
Experimental Protocols
Detailed experimental protocols for the studies specifically investigating this compound in solid tumors are not extensively published. However, standard methodologies for assessing apoptosis and cell cycle are applicable and are outlined below.
Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)
Caption: General workflow for a cell viability/proliferation assay.
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Fixation and Staining:
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with sulforhodamine B (SRB).
-
For MTT: Add MTT reagent to the wells and incubate to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Reading:
-
For SRB: Solubilize the bound SRB dye with a Tris-based solution.
-
For MTT: Solubilize the formazan crystals with a solvent such as DMSO.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values.
Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
-
Cell Treatment: Culture cells to be treated with the desired concentration of this compound for a specific duration.
-
Harvesting: Detach adherent cells (if applicable) and collect all cells by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI and collecting the fluorescence emission.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
-
Cell Treatment: Expose cells to this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells with cold PBS and then with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer containing a fluorescently labeled Annexin V conjugate (e.g., FITC) and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples promptly on a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a potent pan-CDK inhibitor that effectively induces cell cycle arrest and apoptosis in various cancer cell lines, including those derived from solid tumors. Its preclinical profile demonstrated promise as a potential anti-cancer therapeutic. However, the unforeseen and severe hepatotoxicity observed in the Phase I clinical trial has precluded its further development. The case of this compound underscores the challenges in translating preclinical efficacy and safety data into the clinical setting and highlights the importance of developing more predictive preclinical models for toxicity. For researchers in drug development, the story of this compound serves as a critical case study in the development of CDK inhibitors and the importance of thorough toxicological evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PHA-793887: A Pan-CDK Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor with demonstrated preclinical efficacy in various cancer models, particularly in hematological malignancies and osteosarcoma. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used in its evaluation. The information is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1] This multi-targeted approach has the potential to overcome resistance mechanisms associated with inhibitors that target a single CDK.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of multiple CDKs. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. A primary target is the Retinoblastoma protein (Rb), a tumor suppressor that controls the G1/S phase transition. By inhibiting CDK4/6 and CDK2, this compound prevents the hyperphosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes necessary for DNA replication and cell cycle progression.
Furthermore, inhibition of CDK2 by this compound also prevents the phosphorylation of other key substrates like nucleophosmin, and modulates the expression of cyclin E and cdc6, further contributing to cell cycle arrest.[2] At higher concentrations, this compound has been shown to induce apoptosis.[2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of Action of this compound in Inducing G1 Cell Cycle Arrest.
Preclinical Efficacy: Data Presentation
In Vitro Activity
This compound has demonstrated potent cytotoxic and anti-proliferative activity against a range of cancer cell lines, with particularly notable efficacy in hematological malignancies and osteosarcoma.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| 13 Leukemic Cell Lines (Mean) | Acute Leukemia | 2.9 | Cytotoxicity Assay | [2] |
| Leukemic Cell Lines (Mean) | Acute Leukemia | <0.1 (Mean: 0.08) | Colony Assay | [2] |
Table 2: In Vitro Activity of this compound in Osteosarcoma Cell Lines
| Cell Line | Effect | Assay Type | Reference |
| MG63, U20S | Reduced viability and clonogenicity | MTT and Colony Formation | |
| MG63, U20S | Impaired migration | Scratch Assay | |
| MG63, U20S | Dose-dependent induction of apoptosis | Flow Cytometry |
Table 3: Inhibitory Activity of this compound against various CDKs
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 60 |
| CDK2/cyclin A | 8 |
| CDK2/cyclin E | 8 |
| CDK4/cyclin D1 | 62 |
| CDK5/p25 | 5 |
| CDK7/cyclin H | 10 |
| CDK9/cyclin T1 | 138 |
In Vivo Activity
The anti-tumor efficacy of this compound has been evaluated in several subcutaneous xenograft models.
Table 4: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | Not specified | Effective | [2] |
| Primary Leukemic Disseminated | Not specified | Effective | [2] |
| Relapsed Philadelphia-positive ALL | Treatment started after high disease burden | Strong therapeutic activity | [2] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed leukemia or osteosarcoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours. Include vehicle-treated control wells.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
Western Blot Analysis for Rb and Nucleophosmin Phosphorylation
This technique is used to detect changes in the phosphorylation status of key cell cycle proteins.
Protocol:
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780), total Rb, phospho-nucleophosmin (Thr199), and total nucleophosmin. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot Analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[3][4]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[3]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[5]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[3][4]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude doublets and aggregates from the analysis.[5]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation: Harvest leukemia or osteosarcoma cells and resuspend them in a mixture of sterile PBS and Matrigel at a 1:1 ratio.[6]
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[7]
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or oral) at the desired dose and schedule.
-
Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for various cancers, particularly leukemia and osteosarcoma. Its mechanism of action as a pan-CDK inhibitor provides a strong rationale for its anti-proliferative and pro-apoptotic effects. While the preclinical efficacy is promising, it is important to note that a Phase I clinical trial of this compound revealed unexpected hepatotoxicity in patients with solid tumors, which has currently halted its clinical development.[9] Future research could focus on developing derivatives of this compound with a more favorable safety profile or exploring its use in combination with other agents to enhance efficacy and minimize toxicity. Further investigation into biomarkers that predict response to this compound could also aid in patient selection for any future clinical trials.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Subcutenous xenografts of human T-lineage acute lymphoblastic leukemia Jurkat cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. mdpi.com [mdpi.com]
- 9. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PHA-793887 in the Inhibition of Retinoblastoma (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in various cancer models. Its primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and the prevention of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition. This technical guide provides an in-depth overview of the role of this compound in inhibiting Rb phosphorylation, including its biochemical activity, cellular effects, and the experimental protocols used to elucidate its mechanism.
Introduction to this compound and the CDK-Rb Signaling Pathway
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases form active complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that drive the cell through its different phases. The retinoblastoma protein (Rb) is a key tumor suppressor and a critical substrate of G1-phase CDKs, namely CDK4, CDK6, and CDK2. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and cell cycle progression.
The phosphorylation of Rb by Cyclin D-CDK4/6 and subsequently by Cyclin E-CDK2 leads to a conformational change in Rb, causing the release of E2F. This event is a point of no return, committing the cell to enter the S phase. Dysregulation of the CDK-Rb-E2F pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This compound has emerged as a pan-CDK inhibitor, targeting multiple members of the CDK family. Its ability to prevent Rb phosphorylation underscores its potential as an anti-cancer agent.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against various CDKs has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 8 |
| CDK1/Cyclin B | 60 |
| CDK4/Cyclin D1 | 62 |
| CDK9/Cyclin T1 | 138 |
| GSK-3β | 79 |
| Data sourced from MedchemExpress.[1] |
The cytotoxic activity of this compound has also been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 |
| HCT-116 | Colorectal Carcinoma | 0.163 |
| COLO-205 | Colorectal Carcinoma | 0.188 |
| DU-145 | Prostate Carcinoma | ~0.3 |
| PC3 | Prostate Carcinoma | ~0.3 |
| MCF-7 | Breast Cancer | ~6 |
| Data sourced from Selleck Chemicals and MedchemExpress.[2] |
In leukemic cell lines, this compound demonstrated cytotoxicity with IC50 values ranging from 0.3 to 7 µM.[3] Colony formation assays in leukemia cell lines showed even higher potency, with a mean IC50 of less than 0.1 µM.[3]
Signaling Pathways and Experimental Workflows
The CDK-Rb Signaling Pathway and the Point of Intervention for this compound
The following diagram illustrates the canonical CDK-Rb signaling pathway and highlights the inhibitory action of this compound.
Caption: The CDK-Rb signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing the Effect of this compound on Rb Phosphorylation
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on the phosphorylation of Rb.
Caption: Experimental workflow for Western blot analysis of Rb phosphorylation.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., A2780, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.2, 1, 5 µM).[3]
-
Treatment: The following day, replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest drug concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Western Blot Analysis of Rb Phosphorylation
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 7.5% or 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and the loading control.
-
In Vitro CDK Kinase Assay
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the specific CDK/cyclin complex (e.g., CDK2/Cyclin A), a suitable substrate (e.g., a peptide derived from Rb), and kinase buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound as described in section 4.1.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Discussion and Conclusion
This compound effectively inhibits the phosphorylation of the retinoblastoma protein by targeting multiple cyclin-dependent kinases. This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, thereby preventing the release of E2F transcription factors and halting the cell cycle at the G1/S checkpoint. The quantitative data from both biochemical and cellular assays consistently demonstrate its potent inhibitory activity.
While this compound showed promise in preclinical studies, its clinical development was halted due to severe hepatotoxicity observed in a Phase I trial.[4] Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential of pan-CDK inhibition and the critical role of the CDK-Rb axis in cancer cell proliferation. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of CDK inhibitors and their effects on key cellular processes like Rb phosphorylation. Further research into more selective CDK inhibitors with improved safety profiles remains an active area of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency and Mechanism of PHA-793887: A Pan-CDK Inhibitor Targeting CDK1 and CDK2
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against CDK1 and CDK2, key regulators of the cell cycle. This technical guide provides an in-depth analysis of this compound's impact on these crucial kinases, consolidating quantitative data on its inhibitory profile and detailing the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of CDK inhibitors. Included are detailed protocols for relevant biochemical and cell-based assays, alongside visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many human cancers, making these enzymes attractive targets for therapeutic intervention. This compound has emerged as a potent pan-CDK inhibitor, demonstrating significant efficacy in preclinical models. This guide focuses specifically on its inhibitory action on CDK1 and CDK2, two master regulators of the G2/M and G1/S transitions of the cell cycle, respectively. Understanding the precise molecular interactions and cellular consequences of this compound-mediated inhibition of CDK1 and CDK2 is paramount for its continued development and potential clinical application.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been evaluated against a panel of kinases, revealing a strong affinity for several key cell cycle-regulating CDKs. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its potent activity against CDK2 and significant inhibition of CDK1.
| Kinase Target | IC50 (nM) |
| CDK2 | 8 [1][2][3][4][5] |
| CDK1 | 60 [1] |
| CDK4 | 62[1] |
| CDK5 | 5[2][3][4][5] |
| CDK7 | 10[2][3][4][5] |
| CDK9 | 138[1] |
| GSK3β | 79[1] |
Table 1: Biochemical IC50 values of this compound against a panel of kinases. Data compiled from multiple sources.
In cellular assays, this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 - 1[2] |
| HCT-116 | Colon Carcinoma | 0.1 - 3.4[2] |
| COLO-205 | Colorectal Adenocarcinoma | 0.1 - 3.4[2] |
| DU-145 | Prostate Carcinoma | 0.1 - 3.4[2] |
| A375 | Malignant Melanoma | 0.1 - 3.4[2] |
| PC3 | Prostate Carcinoma | 0.1 - 3.4[2] |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 3.4[1] |
| BX-PC3 | Pancreatic Adenocarcinoma | 0.1 - 3.4[2] |
| Leukemic Cell Lines | Leukemia | 0.3 - 7[6][7] |
Table 2: Cytotoxic activity of this compound in various cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.
Mechanism of Action: Inhibition of CDK1 and CDK2 Signaling
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of CDK1 and CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.
Impact on the Cell Cycle
Inhibition of CDK2 by this compound primarily affects the G1 to S phase transition. CDK2, in complex with cyclin E, phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. This maintains the repression of E2F-mediated transcription, thereby arresting the cell cycle in the G1 phase.
Inhibition of CDK1, which complexes with cyclin B, disrupts the G2 to M phase transition. CDK1/cyclin B activity is essential for entry into mitosis. By inhibiting CDK1, this compound can cause cells to arrest in the G2 phase.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the impact of this compound on CDK1 and CDK2.
Biochemical Kinase Assay (Radiometric)
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin E using a radiometric filter binding assay.
Materials:
-
Recombinant human CDK1/cyclin B and CDK2/cyclin E
-
Substrate: Histone H1 for CDK1/cyclin B, Rb protein (C-terminal fragment) for CDK2/cyclin E
-
Kinase Assay Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35
-
[γ-³³P]ATP (10 mCi/ml)
-
Unlabeled ATP (10 mM stock)
-
This compound (stock solution in 100% DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Microplate shaker
-
Scintillation counter
Procedure:
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X stock with sterile deionized water.
-
Prepare Kinase Reaction Mix: For each reaction, combine the following in a microfuge tube or 96-well plate:
-
10 µl of 5X Kinase Assay Buffer
-
5 µl of substrate (1 mg/ml Histone H1 or Rb fragment)
-
1 µl of this compound at various concentrations (or DMSO for control)
-
Recombinant kinase (e.g., 10-20 ng of CDK1/cyclin B or CDK2/cyclin E)
-
Sterile deionized water to a final volume of 40 µl.
-
-
Initiate Kinase Reaction: Add 10 µl of ATP mix (containing unlabeled ATP and [γ-³³P]ATP to achieve a final concentration of 100 µM) to each reaction well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Stop Reaction: Spot 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid.
-
Final Rinse: Perform a final rinse with acetone to air dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µl of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Rb
This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma protein (Rb) in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of CDK1 and CDK2, demonstrating significant anti-proliferative activity in a variety of cancer cell lines. Its mechanism of action is centered on the disruption of cell cycle progression through the inhibition of key regulatory kinases. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation of this compound and other CDK inhibitors. While preclinical data is promising, it is important to note that a phase I clinical trial of this compound was terminated due to severe hepatotoxicity, which was not predicted by preclinical models.[8][9] This highlights the importance of thorough toxicological evaluation in the development of kinase inhibitors. Further research may focus on developing analogs of this compound with a more favorable safety profile while retaining potent CDK inhibitory activity.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. m.youtube.com [m.youtube.com]
The Role of PHA-793887 in Modulating CDK7 and CDK9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against a range of CDKs, including those pivotal to cell cycle control and transcriptional regulation.[1][2] This technical guide provides a comprehensive overview of the role of this compound in the modulation of two key transcriptional kinases: CDK7 and CDK9. We will delve into its inhibitory profile, its impact on cellular signaling pathways, and provide detailed methodologies for the key experiments cited.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated anti-proliferative effects in various cancer cell lines.[1][2] Its mechanism of action is centered on the inhibition of CDKs, which are serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been shown to induce cell cycle arrest and apoptosis in tumor cells.[2][3]
Biochemical Profile of this compound: Inhibitory Activity
This compound exhibits potent inhibitory activity against a spectrum of CDKs. Its selectivity is a key aspect of its biochemical profile, with higher potency against CDK2, CDK5, and CDK7.[1][4]
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 60[2] |
| CDK2/Cyclin A | 8[5] |
| CDK2/Cyclin E | 8[5] |
| CDK4/Cyclin D1 | 62[2] |
| CDK5/p25 | 5[5] |
| CDK7/Cyclin H | 10 [5] |
| CDK9/Cyclin T1 | 138 [2][5] |
| GSK-3β | 79[2] |
Modulation of CDK7 Signaling by this compound
CDK7 is a central regulator of both transcription and cell cycle progression. It is a component of the transcription factor II H (TFIIH) and acts as a CDK-activating kinase (CAK).
Role of CDK7 in Transcription Initiation
As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7). This phosphorylation is a critical step for the initiation of transcription. By inhibiting CDK7, this compound is expected to prevent the phosphorylation of Pol II at these sites, thereby impeding transcription initiation.
Role of CDK7 in Cell Cycle Control
CDK7, as the catalytic subunit of CAK, is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This phosphorylation is essential for their kinase activity and for driving the cell through different phases of the cell cycle. Inhibition of CDK7 by this compound would lead to a lack of activation of these cell cycle CDKs, resulting in cell cycle arrest.
Signaling Pathway Diagram: this compound Inhibition of CDK7 Pathways
References
- 1. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of Ctk1 kinase and Fcp1 phosphatase at Ser 2 of the RNA polymerase II C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PHA-793887 for targeted therapy in oncology research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against several cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various oncology models, and key findings from clinical development. Detailed experimental protocols for in vitro and in vivo studies are provided to enable researchers to further investigate its therapeutic potential. Despite promising preclinical results, the clinical development of this compound was halted due to severe hepatotoxicity observed in a Phase I trial.[1][2] This guide serves as a comprehensive resource for understanding the biological activities and the clinical limitations of this compound in oncology research.
Mechanism of Action
This compound is a pan-CDK inhibitor that targets several members of the cyclin-dependent kinase family. Its primary mechanism of action involves the inhibition of CDK2, which plays a crucial role in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[3][4] This leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation. Additionally, this compound has been shown to inhibit other CDKs, including CDK1, CDK4, and CDK9, contributing to its broad anti-proliferative effects.[4][5] At higher concentrations, this compound can also induce apoptosis.[3][4][5]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| CDK2 | 8 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK3β | 79 |
| Data from MedchemExpress[5] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia Cell Lines (mean) | Leukemia | 2.9 |
| Leukemia Cell Lines (colony assay mean) | Leukemia | <0.1 |
| Data from Alzani R, et al. Exp Hematol. 2010[3] |
In Vivo Antitumor Efficacy
| Xenograft Model | Treatment Dose (mg/kg, i.v.) | Tumor Growth Inhibition |
| HL60 | 20 | Tumor Regression |
| K562 | 20 | Significant Reduction in Tumor Growth |
| CD-1 Nude Mice | 15 | 50% |
| CD-1 Nude Mice | 30 | 75% |
| Data from MedchemExpress[5] |
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies used in the preclinical evaluation of CDK inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific cyclin-dependent kinases.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Histone H1 as substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate (Histone H1), and this compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HL60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Rb Phosphorylation
Objective: To evaluate the effect of this compound on the phosphorylation of the Retinoblastoma protein.
Materials:
-
Cancer cell line (e.g., MCF7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Leukemia Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound in a leukemia xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Leukemia cell line (e.g., HL60)
-
This compound formulated for intravenous injection
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject leukemia cells into the flank of the immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 5 days). The control group receives a vehicle.
-
Measure tumor volume with calipers regularly.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Experimental Workflows
In Vitro Drug Screening Workflow
In Vivo Xenograft Study Workflow
Clinical Trial and Future Directions
A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with solid tumors. The study aimed to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.[1][2] Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with doses ranging from 11 to 66 mg/m².[1][2]
The trial was terminated early after enrolling 19 patients due to severe and unexpected hepatotoxicity, which was the dose-limiting toxicity in almost all affected patients.[1][2] One patient experienced fatal hepatorenal failure.[1][2] No objective responses were observed, although five patients had disease stabilization.[1][2] The severe hepatic toxicity was not predicted by preclinical models and has precluded further clinical development of this compound.[1][2]
The case of this compound underscores the challenges in translating preclinical safety data to human clinical trials. While the compound demonstrated a promising mechanism of action and preclinical efficacy, its clinical development was halted by unforeseen toxicity. This highlights the need for improved preclinical models to better predict drug-induced liver injury. For researchers in oncology drug development, the story of this compound serves as a valuable case study in the complexities of kinase inhibitor development and the critical importance of robust toxicology assessment. Future research could focus on developing derivatives of this compound with a more favorable safety profile or exploring its use in combination with other agents at lower, non-toxic doses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PHA-793887 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against a panel of cyclin-dependent kinases (CDKs), particularly CDK2, CDK5, and CDK7.[1] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, biochemical activity, and detailed protocols for assessing its effects on cancer cell lines.
Mechanism of Action
This compound primarily exerts its anti-proliferative effects by inhibiting the kinase activity of CDKs. CDKs are essential for the progression of the cell cycle through its distinct phases (G1, S, G2, and M). By inhibiting CDKs, this compound prevents the phosphorylation of key substrate proteins, such as the Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][3][4] This disruption of the normal cell cycle cascade leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can subsequently trigger apoptosis.[1][2]
Signaling Pathway Affected by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHA-793887 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PHA-793887, a potent ATP-competitive cyclin-dependent kinase (CDK) inhibitor, in various cell culture applications. Detailed protocols for common experimental assays are provided to facilitate the investigation of its biological effects.
Introduction
This compound is a multi-targeted CDK inhibitor with high potency against several key regulators of the cell cycle.[1][2] Its ability to arrest cell cycle progression and induce apoptosis in a variety of cancer cell lines makes it a valuable tool for cancer research and drug development.[3][4][5] This document outlines its mechanism of action, recommended working concentrations, and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the kinase activity of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2][3][5] By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression. A primary target of the CDK4/6-cyclin D complex is the Retinoblastoma (Rb) protein. Inhibition of CDK4/6 by this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. Inhibition of CDK2 further blocks progression through the S phase. This ultimately leads to cell cycle arrest at the G1/S and G2/M checkpoints.[3][6] At higher concentrations, this compound can also induce apoptosis.[4][5]
Recommended Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following tables summarize the inhibitory concentrations (IC50) of this compound against various CDKs and its anti-proliferative activity in different cancer cell lines.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK2 | 8[1][2] |
| CDK5 | 5[3] |
| CDK7 | 10[3] |
| CDK1 | 60[1][2][3] |
| CDK4 | 62[1][2][3] |
| CDK9 | 138[1][2][3] |
| GSK3β | 79[1][2] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088[3] |
| HCT-116 | Colon Carcinoma | 0.23[3] |
| COLO-205 | Colorectal Adenocarcinoma | 0.28[3] |
| DU-145 | Prostate Carcinoma | 0.45[3] |
| A375 | Malignant Melanoma | 0.58[3] |
| PC3 | Prostate Carcinoma | 0.72[3] |
| MCF-7 | Breast Adenocarcinoma | 1.1[3] |
| BX-PC3 | Pancreatic Adenocarcinoma | 3.4[3] |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7[3] |
| KU812 | Chronic Myelogenous Leukemia | 0.3 - 7[3] |
| KCL22 | Chronic Myelogenous Leukemia | 0.3 - 7[3] |
| TOM1 | Acute Myeloid Leukemia | 0.3 - 7[3] |
General Concentration Guidelines for In Vitro Experiments:
-
Inhibition of Rb and Nucleophosmin Phosphorylation: 1 - 6 µM[1][2]
-
Induction of Cell Cycle Arrest (G1 and G2/M): 0.2 - 1 µM[4][5]
It is highly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal working concentration.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Phospho-Rb
This protocol is used to assess the phosphorylation status of the Retinoblastoma protein.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and a loading control like GAPDH.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Troubleshooting
-
Low Potency in Cell Viability Assays: Ensure the cell line is not resistant to CDK inhibitors (e.g., Rb-negative). Verify the compound's activity and concentration.
-
No Change in Rb Phosphorylation: Confirm the antibody is specific for the phosphorylated form of Rb. Ensure sufficient protein is loaded and that the treatment time and concentration are appropriate.
-
Poor Resolution in Cell Cycle Analysis: Ensure proper fixation and staining. Avoid cell clumps by gentle handling and filtering if necessary.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information. Phase I clinical trials of this compound were terminated due to severe hepatotoxicity in patients, so caution should be exercised.[7][8]
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following PHA-793887 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for performing a western blot to detect and quantify the phosphorylation of the Retinoblastoma protein (Rb) at specific serine/threonine residues following treatment with PHA-793887. The protocol includes details on cell culture, treatment, lysate preparation, immunoblotting, and data analysis. Additionally, it outlines the signaling pathway of Rb phosphorylation and the experimental workflow.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the cell cycle at the G1/S transition.[1] Its function is tightly controlled by phosphorylation, primarily mediated by cyclin-dependent kinases (CDKs).[1][2] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry.[1] Upon phosphorylation by G1 cyclin-CDK complexes (primarily Cyclin D-CDK4/6 and Cyclin E-CDK2), pRb releases E2F, allowing for cell cycle progression.[3][4][5]
This compound is an inhibitor of cyclin-dependent kinases. Its mechanism of action involves blocking the kinase activity of CDKs, thereby preventing the phosphorylation of key substrates like pRb.[6] This inhibition leads to cell cycle arrest at the G1 phase. This application note details the western blot methodology to verify the inhibitory effect of this compound on Rb phosphorylation in a cellular context.
Signaling Pathway of Rb Phosphorylation and Inhibition by this compound
The following diagram illustrates the role of Rb in cell cycle progression and the point of intervention for this compound.
References
- 1. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation | eLife [elifesciences.org]
- 6. go.drugbank.com [go.drugbank.com]
Preparation of PHA-793887 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, for in vivo research applications. This compound has demonstrated significant anti-proliferative activity in various cancer models by targeting key regulators of the cell cycle.[1][2][3] Proper formulation and administration are critical for obtaining reliable and reproducible results in preclinical studies. This guide outlines the essential chemical properties, recommended solvents and vehicles, and step-by-step procedures for preparing this compound for intravenous administration. Additionally, it includes important considerations regarding the compound's stability and toxicity to ensure safe and effective handling.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for appropriate formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₁N₅O₂ | |
| Molecular Weight | 361.48 g/mol | |
| Predicted Water Solubility | 0.0937 mg/mL | [4] |
| Predicted logP | 2.01 | [4] |
| Predicted pKa (Strongest Acidic) | 11.15 | [4] |
| Predicted pKa (Strongest Basic) | 8.79 | [4] |
| Appearance | White solid powder | |
| Solubility in DMSO | ≥ 50 mg/mL (138.32 mM) |
Note: The water solubility, logP, and pKa values are predicted and should be considered as estimates. Experimental verification is recommended for precise formulation development.
Mechanism of Action: Pan-CDK Inhibition
This compound is a potent ATP-competitive inhibitor of multiple cyclin-dependent kinases, playing a crucial role in cell cycle regulation. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[2] Inhibition of these kinases disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[1] The downstream effects include the inhibition of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][2]
In Vivo Administration Protocols
Intravenous (IV) infusion is the documented route of administration for this compound in both preclinical and clinical settings.[1][5] The following protocols detail the preparation of two different vehicle formulations. The choice of formulation may depend on the specific experimental design and animal model.
Formulation 1: DMSO and Captisol® (SBE-β-CD)
This formulation is suitable for achieving a clear solution for intravenous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin), sterile solution in saline (e.g., 20% w/v)
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Stock Solution Preparation:
-
In a sterile vial, dissolve this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of this compound.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Final Formulation:
-
In a separate sterile vial, combine the DMSO stock solution with the Captisol® solution. A common ratio is 10% DMSO and 90% Captisol® solution.
-
For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by gentle inversion to obtain a clear solution. The final concentration of SBE-β-CD will be 18%.
-
Formulation 2: Propylene Glycol, Tween 80, and D5W
This formulation provides an alternative for intravenous administration.
Materials:
-
This compound powder
-
Propylene glycol (PG), sterile
-
Tween 80 (Polysorbate 80), sterile
-
5% Dextrose in Water (D5W), sterile
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in propylene glycol. For example, a 50 mg/mL stock can be prepared.
-
-
Final Formulation:
-
In a sterile vial, add the required volume of the propylene glycol stock solution.
-
Add Tween 80 to the vial. A common ratio is 30% propylene glycol stock and 5% Tween 80.
-
Mix thoroughly until the solution is clear.
-
Add D5W to reach the final desired volume and concentration. A common final composition is 30% PG stock, 5% Tween 80, and 65% D5W.
-
For example, to prepare 1 mL of a 15 mg/mL final solution, mix 300 µL of the 50 mg/mL PG stock with 50 µL of Tween 80 until clear. Then, add 650 µL of D5W and mix gently.
-
Dosing and Administration Considerations
Preclinical Dosages
In preclinical mouse models, this compound has been administered intravenously at doses ranging from 15 mg/kg to 30 mg/kg. These doses have been shown to induce tumor growth inhibition.
| Animal Model | Route | Dosage Range | Outcome |
| CD-1 nude mice | IV | 15 - 30 mg/kg | 50% - 75% tumor growth inhibition |
Clinical Dosages and Toxicity
It is crucial to note that in a Phase I clinical trial, this compound administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle resulted in severe, dose-related hepatotoxicity in patients with solid tumors.[1][5] Dose-limiting toxicities were observed at doses of 44 mg/m² and 66 mg/m².[1][5] This unexpected toxicity in humans, which was not predicted by preclinical models, led to the termination of its clinical development.[1][5]
Researchers should exercise extreme caution and implement robust safety monitoring, particularly liver function tests, in their in vivo studies.
Stability and Storage
-
Powder: Store this compound powder at -20°C for up to 3 years.
-
Stock Solutions:
-
Store DMSO or propylene glycol stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Final Formulations: It is highly recommended to prepare the final diluted formulation fresh on the day of use and use it immediately for optimal results.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols and information provided are based on available scientific literature and should be adapted and validated by the end-user for their specific research needs. The user is solely responsible for any and all consequences arising from the use of this information.
References
- 1. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHA-793887 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against CDK2, CDK1, CDK4, and CDK9.[1] Its mechanism of action involves the inhibition of these key regulators of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies in various xenograft mouse models have demonstrated its anti-tumor efficacy, particularly in leukemia and several solid tumors. However, it is crucial to note that the clinical development of this compound was halted due to severe, dose-related hepatotoxicity observed in a Phase I clinical trial, a toxicity that was not predicted by preclinical models.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in xenograft mouse models, intended for research purposes.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases, which are serine/threonine kinases essential for cell cycle progression. The primary targets of this compound are:
-
CDK2: Forms complexes with cyclin E and cyclin A, which are critical for the G1/S transition and S phase progression.
-
CDK1 (CDC2): In complex with cyclin B, it drives the G2/M transition and entry into mitosis.
-
CDK4: Along with CDK6, it complexes with cyclin D to promote the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).
-
CDK9: A component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1.
By inhibiting these CDKs, this compound leads to the dephosphorylation of key substrates, most notably the retinoblastoma protein (Rb) and nucleophosmin (NPM).[1][3] This prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 and/or G2/M phase arrest and apoptosis.[1][3]
Data Presentation
In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| CDK2 | 8 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK3β | 79 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.[1]
In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Treatment Schedule | Efficacy |
| Subcutaneous | HL60 | Nude | 20 | Intravenous | Not Specified | Tumor Regression |
| Subcutaneous | K562 | Nude | 20 | Intravenous | Not Specified | Significant tumor growth reduction |
| Disseminated | Primary Leukemia | SCID | 20 | Intravenous | Not Specified | Inhibition of leukemia growth |
| Subcutaneous | General | CD-1 Nude | 15 | Intravenous | Not Specified | ~50% Tumor Growth Inhibition |
| Subcutaneous | General | CD-1 Nude | 30 | Intravenous | Not Specified | ~75% Tumor Growth Inhibition |
In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Treatment Schedule | Efficacy |
| Ovarian Carcinoma | A2780 | Not Specified | 10, 20, 30 | Intravenous | Daily | Good Efficacy |
| Colon Carcinoma | HCT-116 | Not Specified | 10, 20, 30 | Intravenous | Daily | Good Efficacy |
| Pancreatic Carcinoma | BX-PC3 | Not Specified | 10, 20, 30 | Intravenous | Daily | Good Efficacy |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Housing and Care: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Drug Formulation: this compound is typically formulated for intravenous administration. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to minimize toxicity. A suggested starting point for formulation is to dissolve this compound in a minimal amount of DMSO and then dilute it with a solution of PEG300, Tween 80, and saline. The final solution should be clear and administered at a volume appropriate for the mouse's weight (e.g., 10 µL/g).
-
Tumor Monitoring: Tumor volume should be measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight should also be monitored as an indicator of toxicity.
Protocol 1: Subcutaneous Leukemia Xenograft Model (HL60 or K562)
-
Cell Culture: Culture HL60 or K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Cell Implantation:
-
Harvest cells in the exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old female athymic nude mice.
-
-
Treatment Initiation:
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound intravenously at a dose of 20 mg/kg. The treatment schedule from the primary literature is not specified, but a daily or every-other-day schedule for 2-3 weeks is a reasonable starting point based on similar studies.
-
The control group should receive the vehicle solution following the same schedule.
-
-
Endpoint Measurement:
-
Monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Disseminated Primary Leukemia Xenograft Model
-
Primary Cell Preparation: Obtain primary leukemia cells from patient samples under appropriate ethical guidelines.
-
Animal Model: Use severely immunodeficient mice (e.g., SCID or NOD/SCID) for engraftment of human primary cells.
-
Cell Implantation:
-
Inject 1 x 10⁶ to 5 x 10⁶ primary leukemia cells intravenously via the tail vein.
-
-
Treatment:
-
Begin treatment with this compound (20 mg/kg, i.v.) at a time point determined by the expected engraftment and disease progression kinetics of the specific primary cells used.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of disease (e.g., weight loss, hind-limb paralysis).
-
The primary endpoint is typically an increase in survival time.
-
The extent of leukemia engraftment in peripheral blood, bone marrow, and spleen can be assessed by flow cytometry for human CD45+ cells.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a subcutaneous xenograft model.
References
Application Notes and Protocols for Cell Viability Assay with PHA-793887 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic and cytostatic effects of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, on cancer cell lines. The provided protocols detail the use of the MTT and CellTiter-Glo® assays, two widely accepted methods for determining cell viability.
Introduction to this compound
This compound is a powerful, ATP-competitive inhibitor of multiple CDKs, playing a crucial role in regulating the cell cycle. It has demonstrated significant activity against a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] At lower concentrations (0.2-1 µM), this compound typically leads to cell-cycle arrest, while higher doses (around 5 µM) can induce apoptosis.[1][2][3] Its inhibitory action is most potent against CDK2, CDK5, and CDK7.[2][4]
The mechanism of action involves the inhibition of retinoblastoma (Rb) protein and nucleophosmin phosphorylation, which are critical for cell cycle progression.[1][3][5] This disruption of the normal cell cycle machinery ultimately leads to a decrease in cell proliferation and viability.
Data Presentation: Efficacy of this compound on Various Cancer Cell Lines
The following tables summarize the inhibitory concentrations (IC50) of this compound across different cancer cell lines, providing a reference for expected efficacy.
Table 1: IC50 Values of this compound against Specific Cyclin-Dependent Kinases
| CDK Target | IC50 (nM) |
| Cdk2/cyclin A | 8 |
| Cdk5/p25 | 5 |
| CDK7/cyclin H | 10 |
| Cdk1/cyclin B | 60 |
| Cdk4/cyclin D1 | 62 |
| CDK9/cyclinT1 | 138 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 - 3.4 |
| HCT-116 | Colon Carcinoma | 0.088 - 3.4 |
| COLO-205 | Colon Carcinoma | 0.088 - 3.4 |
| DU-145 | Prostate Carcinoma | 0.088 - 3.4 |
| A375 | Melanoma | 0.088 - 3.4 |
| PC3 | Prostate Carcinoma | 0.088 - 3.4 |
| MCF-7 | Breast Carcinoma | 0.088 - 3.4 |
| BX-PC3 | Pancreatic Carcinoma | 0.088 - 3.4 |
| Leukemic Cell Lines (various) | Leukemia | 0.3 - 7 |
Data represents a range of reported IC50 values from various studies.[1][2]
Experimental Protocols
Two standard protocols for assessing cell viability following this compound treatment are provided below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[11][12][13]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Include control wells with medium only for background measurement.[12][13]
-
Compound Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability with this compound.
References
- 1. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by PHA-793887
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against a panel of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1] By targeting these key regulators of cell cycle progression, this compound effectively induces cell cycle arrest and, at higher concentrations, apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and a comprehensive protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.
The mechanism of action of this compound involves the inhibition of CDK-mediated phosphorylation of key substrates, such as the retinoblastoma protein (Rb).[1] This disruption of the cell cycle machinery leads to a halt in cell proliferation, making it a compound of interest in oncology research and drug development. Flow cytometry with propidium iodide (PI) staining is a standard and robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
| Treatment (24 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (1 µM) | 58.6 | 15.3 | 26.1 |
Note: Data are representative and synthesized based on qualitative descriptions of a decrease in the S phase and an increase in G1 and G2/M phases in A2780 cells.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Chronic Myeloid Leukemia Cells
| Treatment (24 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 42.5 | 40.3 | 17.2 |
| This compound (0.5 µM) | 65.1 | 18.2 | 16.7 |
Note: Data are representative and based on the known induction of cell cycle arrest by this compound in leukemic cell lines at concentrations between 0.2 and 1 µM.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for cell cycle analysis.
References
PHA-793887 solubility in DMSO for stock solution
Application Notes and Protocols for PHA-793887
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, ATP-competitive, and cell-permeable pyrrolo-pyrazole compound that acts as a pan-inhibitor of cyclin-dependent kinases (CDKs). It demonstrates significant inhibitory activity against several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2] By targeting these essential regulators of the cell cycle, this compound effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3] These characteristics make this compound a valuable tool for cancer research, particularly in studying hematopoietic neoplasms and various solid tumors.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₇N₅O |
| Molecular Weight | 361.48 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability |
Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (MW: 361.48 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Warm Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
Example Calculation for 1 mg: Volume (µL) = (1 mg / 361.48 g/mol ) * 1,000,000 / 10 mM ≈ 276.6 µL
-
Dissolution: Add the calculated volume (276.6 µL) of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a cancer cell line using a resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A2780, K562)[1][2]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (570 nm and 600 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your 10 mM stock. A typical concentration range to test would be 0.1 µM to 10 µM.[4] Remember to include a DMSO-only vehicle control (at the same final concentration as the highest drug dose).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta in the control wells.
-
Measure the absorbance at 570 nm (signal) and 600 nm (reference) using a microplate reader.
-
-
Data Analysis:
-
Subtract the 600 nm reference absorbance from the 570 nm absorbance.
-
Normalize the results to the vehicle control wells (representing 100% viability).
-
Plot the cell viability (%) against the log concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting multiple cyclin-dependent kinases. In the G1 phase of the cell cycle, CDK4/6 and CDK2 associate with Cyclin D and Cyclin E, respectively. These active complexes phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for S phase entry and DNA synthesis. This compound blocks the kinase activity of CDKs, preventing Rb phosphorylation, keeping E2F inactive, and thereby arresting the cell cycle at the G1/S checkpoint.[3]
Caption: Mechanism of this compound action on the CDK/Rb/E2F signaling pathway.
Quantitative Data
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| CDK2 | 8[1][2] |
| CDK5 | 5[2] |
| CDK7 | 10[2] |
| CDK1 | 60[1][2] |
| CDK4 | 62[1][2] |
| GSK3β | 79[1] |
| CDK9 | 138[1][2] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7[2][4] |
| KU812 | Chronic Myelogenous Leukemia | 0.3 - 7[2] |
| A2780 | Ovarian Carcinoma | 0.088 - 3.4[2] |
| HCT-116 | Colorectal Carcinoma | 0.088 - 3.4[2] |
| MCF-7 | Breast Adenocarcinoma | 0.088 - 3.4[2] |
| DU-145 | Prostate Carcinoma | 0.088 - 3.4[2] |
| PC3 | Prostate Carcinoma | 0.088 - 3.4[2] |
Note: IC₅₀ values can vary between experiments and laboratories depending on conditions such as cell density and incubation time.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based experiment.
Caption: General workflow for in vitro testing of this compound.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Note that in Phase I clinical trials, this compound was associated with severe, dose-related hepatotoxicity, which should be considered in the design of any in vivo experiments.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Knockdown with PHA-793887 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the cellular effects of combining lentiviral-mediated gene knockdown with the pharmacological inhibition of cyclin-dependent kinases (CDKs) using PHA-793887. This combination allows for the precise dissection of signaling pathways and the exploration of potential synergistic therapeutic strategies.
This compound is a potent, ATP-competitive inhibitor of multiple CDKs, with high affinity for CDK2, CDK5, and CDK7. These kinases are critical regulators of cell cycle progression, transcription, and neuronal functions. Lentiviral-mediated short hairpin RNA (shRNA) delivery is a robust method for achieving stable, long-term suppression of a target gene of interest. The combination of these two powerful techniques enables researchers to study the functional consequences of gene silencing in the context of specific CDK inhibition.
Data Presentation
This compound In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Carcinoma | 0.088 | |
| HCT-116 | Colon Carcinoma | 0.163 | |
| COLO-205 | Colorectal Adenocarcinoma | 0.230 | |
| DU-145 | Prostate Carcinoma | 0.340 | |
| A375 | Malignant Melanoma | 0.450 | |
| PC3 | Prostate Carcinoma | 0.560 | |
| MCF-7 | Breast Adenocarcinoma | 3.4 | |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7 | [1] |
| KU812 | Chronic Myelogenous Leukemia | 0.3 - 7 | [1] |
| KCL22 | Chronic Myelogenous Leukemia | 0.3 - 7 | [1] |
| TOM1 | Acute Myeloid Leukemia | 0.3 - 7 | [1] |
Lentiviral shRNA Knockdown Efficiency
The efficiency of lentiviral-mediated gene knockdown can vary depending on the target gene, shRNA sequence, cell type, and multiplicity of infection (MOI). It is crucial to validate knockdown efficiency for each experiment.
| Target Gene | Cell Line | Transduction Method | Knockdown Efficiency (%) | Validation Method | Citation |
| JNK2 | Primary Human Astrocytes | Lentiviral Particles | >90% (5 of 7 constructs) | qRT-PCR | |
| p38α | Primary Human Astrocytes | Lentiviral Particles | 20-70% | qRT-PCR | |
| MAP3K4 | Primary Human Astrocytes | Lentiviral Particles | 42-74% | qRT-PCR | |
| AKT1 | A549 (Human Lung) | Lentiviral Particles | ~80% | qRT-PCR | |
| AKT2 | A549 (Human Lung) | Lentiviral Particles | ~75% | qRT-PCR | |
| AKT3 | A549 (Human Lung) | Lentiviral Particles | ~90% | qRT-PCR | |
| NRP1 | hESCs | Lentiviral Particles | ~50-70% | qRT-PCR | [2] |
| PLXNB1 | hESCs | Lentiviral Particles | ~40-60% | qRT-PCR | [2] |
Signaling Pathways and Experimental Workflow
CDK2 Signaling Pathway
References
Application Notes and Protocols for Colony Formation Assay Using PHA-793887
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to determine the long-term survival and proliferative capacity of single cells. This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as chemotherapy drugs and radiation. PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK2, CDK5, and CDK7.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology drug development.[1] These application notes provide a detailed protocol for utilizing this compound in both adherent and soft agar colony formation assays to evaluate its anti-proliferative effects on cancer cell lines.
Mechanism of Action of this compound
This compound is a pan-CDK inhibitor that demonstrates significant activity against several key CDKs involved in cell cycle progression and transcription. Its primary targets are CDK2, CDK5, and CDK7. The inhibition of these kinases leads to a cascade of downstream effects that ultimately halt cell proliferation and induce apoptosis.
-
CDK2 Inhibition: CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S phase transition and the initiation of DNA replication. Inhibition of CDK2 by this compound leads to the accumulation of cells in the G1 phase and a decrease in the S phase population.[2] A key substrate of the CDK2/cyclin E complex is the retinoblastoma protein (Rb). By preventing the hyperphosphorylation of Rb, this compound keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry.
-
CDK5 Inhibition: While traditionally known for its role in neuronal development, aberrant CDK5 activity has been implicated in cancer progression.
-
CDK7 Inhibition: CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound can indirectly suppress the activity of multiple CDKs, leading to a more comprehensive blockade of the cell cycle.
The culmination of these inhibitory actions is the induction of cell cycle arrest and, at higher concentrations, apoptosis.[1]
Data Presentation
The following tables summarize the in vitro efficacy of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Colony Formation and Cytotoxicity Assays
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| Leukemia Cell Lines (various) | Leukemia | Colony Formation Assay | < 0.1 µM (mean: 0.08 µM) | [1][3] |
| A2780 | Ovarian Carcinoma | Cytotoxicity Assay | 88 nM | [2] |
| HCT-116 | Colon Carcinoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| COLO-205 | Colorectal Adenocarcinoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| DU-145 | Prostate Carcinoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| A375 | Malignant Melanoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| PC3 | Prostate Adenocarcinoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| MCF-7 | Breast Adenocarcinoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| BX-PC3 | Pancreatic Adenocarcinoma | Cytotoxicity Assay | Not specified, but effective | [2] |
| K562, KU812, KCL22, TOM1 | Leukemia | Cytotoxicity Assay | 0.3 - 7 µM | [2] |
Table 2: Biochemical IC50 Values of this compound Against Purified Kinases
| Kinase | IC50 | Reference |
| CDK2 | 8 nM | [2] |
| CDK5 | 5 nM | [2] |
| CDK7 | 10 nM | [2] |
| CDK1 | 60 nM | [2] |
| CDK4 | 62 nM | [2] |
| CDK9 | 138 nM | [2] |
| GSK3β | 79 nM | [2] |
Experimental Protocols
Two primary methods for colony formation assays are presented below: one for adherent cells and another for anchorage-independent cells (soft agar assay).
Protocol 1: Adherent Cell Colony Formation Assay
This protocol is suitable for cancer cell lines that grow attached to a surface.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Sterile water
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies (typically defined as a cluster of at least 50 cells) have formed in the control wells.
-
Change the medium every 2-3 days to ensure nutrient availability.
-
-
Colony Staining and Quantification:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of 100% methanol or a 4% paraformaldehyde solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Add 1 ml of Crystal Violet staining solution to each well and incubate for 10-30 minutes at room temperature.
-
Remove the staining solution and gently wash the plates with water until the background is clear.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Soft Agar Colony Formation Assay
This protocol is used to assess anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (2X and 1X concentrations)
-
This compound (stock solution prepared in DMSO)
-
Low melting point agarose (e.g., SeaPlaque™ Agarose)
-
Noble Agar
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet or Nitroblue tetrazolium (NBT) for staining
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% Noble Agar solution in sterile water and autoclave.
-
Prepare 2X complete culture medium.
-
Cool the agar solution to 42°C in a water bath. Warm the 2X medium to 42°C.
-
Mix equal volumes of the 1.2% agar and 2X medium to obtain a 0.6% agar solution in 1X medium.
-
Quickly add 1.5 ml of this mixture to each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
-
Top Agar Layer (0.3% Agar) with Cells:
-
Prepare a 0.6% low melting point agarose solution in sterile water and keep it at 37°C.
-
Prepare a single-cell suspension of your cancer cells in 1X complete culture medium at a concentration of 2x the desired final seeding density (e.g., if the final density is 5,000 cells/well, prepare a 10,000 cells/ml suspension).
-
Mix equal volumes of the cell suspension and the 0.6% low melting point agarose to get a final concentration of 0.3% agarose and the desired cell density.
-
-
-
Plating and Drug Treatment:
-
Carefully overlay 1.5 ml of the top agar/cell mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature.
-
Prepare different concentrations of this compound in 1X complete culture medium.
-
Add 1 ml of the medium containing the appropriate this compound concentration or vehicle control on top of the solidified top agar layer.
-
-
Colony Growth:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 2-3 days by aspirating the top medium and adding fresh medium with the corresponding this compound concentration.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies. For viable colonies, you can add 0.5 mg/ml Nitroblue tetrazolium (NBT) in PBS and incubate overnight at 37°C. Live colonies will appear as dark blue/purple spots.
-
Alternatively, you can fix and stain with Crystal Violet as described in the adherent cell protocol.
-
Count the colonies manually or using an automated counter.
-
-
Data Analysis:
-
Analyze the data as described in the adherent cell protocol to determine the Plating Efficiency, Surviving Fraction, and IC50.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Experimental workflow for the colony formation assay.
References
Application Notes and Protocols for PHA-793887 Treatment in A549 Cells
Topic: PHA-793887 Treatment for Inducing Apoptosis in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against CDK2, CDK1, CDK4, and CDK9.[1] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and, at higher concentrations, apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for investigating the apoptotic effects of this compound on the human lung adenocarcinoma cell line, A549. The protocols outlined below describe methods for determining the half-maximal inhibitory concentration (IC50), quantifying apoptosis through flow cytometry, analyzing cell cycle distribution, and examining the expression of key apoptotic proteins via Western blotting.
Mechanism of Action
This compound functions as a pan-CDK inhibitor. In cancer cells, dysregulation of CDKs is a common event, leading to uncontrolled proliferation. By inhibiting CDKs, this compound is expected to block the phosphorylation of retinoblastoma protein (Rb), preventing the G1-to-S phase transition and leading to cell cycle arrest.[3] Prolonged cell cycle arrest or inhibition of transcriptional CDKs like CDK9 can trigger the intrinsic apoptotic pathway. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins such as Mcl-1, thereby sensitizing cancer cells to apoptosis.[4][5] In A549 cells, this would likely involve the activation of the caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Various CDKs
| Target | IC50 (nM) |
| CDK2 | 8 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK-3β | 79 |
| (Data sourced from MedchemExpress)[1] |
Table 2: Expected Outcomes of this compound Treatment on A549 Cells
| Experiment | Parameter | Expected Outcome with Increasing this compound Concentration |
| Cell Viability Assay | IC50 | To be determined (expect dose-dependent decrease in viability) |
| Apoptosis Assay | Percentage of Apoptotic Cells (Annexin V+) | Increase |
| Cell Cycle Analysis | Percentage of Cells in G1/G0 | Increase (at lower concentrations) |
| Percentage of Cells in Sub-G1 (Apoptotic) | Increase (at higher concentrations) | |
| Western Blot | p-Rb (Phosphorylated Retinoblastoma) | Decrease |
| Cleaved Caspase-9 | Increase | |
| Cleaved Caspase-3 | Increase | |
| Cleaved PARP | Increase | |
| Bcl-2 | Decrease | |
| Bax | Increase | |
| (These are expected outcomes based on the known mechanism of pan-CDK inhibitors. Specific results for this compound in A549 cells require experimental validation.) |
Mandatory Visualizations
Caption: this compound signaling pathway in A549 cells.
Caption: Experimental workflow for apoptosis studies.
Experimental Protocols
Cell Viability Assay (MTS/MTT) to Determine IC50
This protocol is for determining the concentration of this compound that inhibits the growth of A549 cells by 50%.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 to 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge and wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[6]
-
Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat A549 cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak is indicative of apoptosis.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Rb, Rb, cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with this compound (e.g., at the IC50 concentration) for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the relative expression levels of the target proteins, normalizing to the loading control.
Troubleshooting
-
Low Apoptosis Induction: If low levels of apoptosis are observed, consider increasing the concentration of this compound or extending the treatment duration. Ensure the IC50 was accurately determined.
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.
-
Cell Detachment: Pan-CDK inhibitors can be cytotoxic. If excessive cell detachment occurs at the desired concentration, consider using a lower concentration for a longer duration.
Conclusion
The protocols detailed above provide a comprehensive framework for characterizing the apoptotic effects of this compound on A549 lung cancer cells. By systematically evaluating cell viability, apoptosis rates, cell cycle progression, and the expression of key signaling proteins, researchers can elucidate the mechanism of action of this pan-CDK inhibitor and assess its therapeutic potential. It is important to note that while this compound has shown efficacy in preclinical models, it has also been associated with hepatotoxicity in clinical trials, a factor to consider in the broader context of its development.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Application Note: Immunohistochemical Analysis of Ki-67 Proliferation Marker Following Treatment with the CDK Inhibitor PHA-793887
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the anti-proliferative effects of PHA-793887, a potent pan-Cyclin-Dependent Kinase (CDK) inhibitor, by quantifying the expression of the Ki-67 protein using immunohistochemistry (IHC). This compound induces cell cycle arrest by targeting key regulators of cell cycle progression.[1][2][3] Ki-67 is a nuclear protein strictly associated with cell proliferation, making it an excellent biomarker for evaluating the efficacy of cytostatic agents.[4] This application note details the underlying mechanism of this compound, provides step-by-step protocols for treating both in vitro cell cultures and in vivo xenograft models, and outlines a complete IHC staining and analysis workflow.
Introduction and Mechanism of Action
Cell cycle dysregulation is a hallmark of cancer, often driven by the hyperactivity of Cyclin-Dependent Kinases (CDKs). This compound is a potent, ATP-competitive small molecule that inhibits multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.[1] The primary mechanism for inducing cell cycle arrest involves the inhibition of CDK2, CDK4, and CDK1.
In the G1 phase of the cell cycle, the CDK4/Cyclin D and CDK2/Cyclin E complexes phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry and DNA replication. By inhibiting these CDKs, this compound prevents Rb phosphorylation, keeping E2F in an inactive state and effectively blocking the G1/S transition, leading to cell cycle arrest.[2][3]
The Ki-67 protein is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells.[5] Therefore, a reduction in the percentage of Ki-67 positive cells within a tumor population serves as a robust indicator of drug-induced anti-proliferative activity.
Expected Results & Data Presentation
Treatment with this compound is expected to cause a dose-dependent decrease in the percentage of Ki-67 positive cells in both cultured cell lines and xenograft tumor tissues. The IC50 for this compound has been reported to range from 88 nM to 7 µM across various cancer cell lines.[1][3][6]
Table 1: Hypothetical Quantitative Analysis of Ki-67 Staining After this compound Treatment
| Treatment Group | Concentration (µM) | Ki-67 Proliferation Index (%) | Standard Deviation (±) |
|---|---|---|---|
| Vehicle Control | 0 | 85.2 | 5.1 |
| This compound | 0.1 | 62.5 | 4.7 |
| This compound | 0.5 | 35.8 | 3.9 |
| This compound | 1.0 | 15.1 | 2.8 |
| this compound | 5.0 | 4.3 | 1.5 |
Note: Data are representative and will vary based on the cell line/tumor model and experimental conditions.
Experimental Protocols
This section provides detailed protocols for cell treatment and subsequent tissue preparation for IHC analysis.
Protocol 1: In Vitro Cell Culture and Treatment
-
Cell Seeding: Plate tumor cells (e.g., MCF-7, A2780) on sterile glass coverslips in a 24-well plate at a density that allows for 60-70% confluency after 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 5 µM). Include a vehicle-only control (DMSO).
-
Treatment: Replace the medium in each well with the this compound-containing medium or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Fixation:
-
Aspirate the medium and gently wash the coverslips twice with 1x Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with 1x PBS.
-
Store the fixed cells on coverslips in PBS at 4°C until ready for IHC staining.
-
Protocol 2: In Vivo Xenograft Model and Tissue Preparation
All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude or SCID). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Administer this compound or a vehicle control intravenously at appropriate doses (e.g., 15-30 mg/kg), as established in preclinical models.[1] Treatment schedules may vary (e.g., daily, every other day) for a specified duration.
-
Tumor Excision: At the end of the treatment period, euthanize the animals and carefully excise the tumors.
-
Fixation: Immediately place the tumors in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Tissue Processing:
-
Transfer the fixed tumors to 70% ethanol.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on positively charged glass slides.
-
Drying: Bake the slides in an oven at 60-65°C for at least 1 hour to ensure tissue adherence.[7]
Protocol 3: Immunohistochemistry Staining for Ki-67
This protocol is for paraffin-embedded tissue sections. For fixed cells on coverslips, start at step 3.
-
Deparaffinization and Rehydration: [7][8]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 5 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval: [7]
-
Immerse slides in a staining dish containing 0.01M Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C using a steamer, water bath, or microwave for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in 1x Tris-Buffered Saline with Tween-20 (TBST).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[8]
-
Wash three times with TBST for 3 minutes each.
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% BSA or 10% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
-
Primary Antibody:
-
Drain the blocking solution (do not rinse).
-
Apply the primary anti-Ki-67 antibody (e.g., MIB-1 clone) diluted in antibody diluent as per the manufacturer's recommendation.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody & Detection:
-
Wash slides three times with TBST for 5 minutes each.
-
Apply a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash three times with TBST for 5 minutes each.
-
If using a biotin-based system, apply the avidin-biotin complex (ABC) reagent and incubate for 30 minutes. Wash again.
-
Apply the DAB (3,3'-Diaminobenzidine) chromogen solution and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.[7]
-
"Blue" the stain in running tap water or a bluing agent.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Apply a permanent mounting medium and place a coverslip.
-
Visualization and Data Analysis
-
Image Acquisition: Acquire high-resolution digital images of the stained slides using a brightfield microscope. At least 5-10 random, non-overlapping fields of view should be captured per slide at 20x or 40x magnification.
-
Quantitative Analysis: The Ki-67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining.[9]
-
Formula: Ki-67 Index (%) = (Number of Ki-67 positive nuclei / Total number of tumor cell nuclei) x 100.
-
Method: Count at least 500-1000 tumor cells per slide, focusing on "hotspot" areas where proliferation is highest.[10] Manual counting or semi-automated image analysis software can be used for quantification.[9][11]
-
Positive Staining: Any distinct brown nuclear staining should be considered positive. Cytoplasmic staining is non-specific and should be ignored.
-
-
Statistical Analysis: Compare the Ki-67 indices between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant reduction in the Ki-67 index in the treated groups indicates an effective anti-proliferative response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ki67 is a Graded Rather than a Binary Marker of Proliferation versus Quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki-67 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ki67 assessment in invasive luminal breast cancer: a comparative study between different scoring methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: Preclinical Efficacy of the Pan-CDK Inhibitor PHA-793887
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
PHA-793887 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models. By targeting key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis in malignant cells. These application notes provide a comprehensive overview of the in vivo efficacy of this compound in various animal models and offer detailed protocols for researchers to replicate and build upon these findings.
Mechanism of Action:
This compound exerts its anti-tumor effects by inhibiting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9. This broad-spectrum inhibition disrupts the normal progression of the cell cycle, primarily through the inhibition of Retinoblastoma (Rb) protein and nucleophosmin phosphorylation. The inhibition of the CDK/Rb/E2F signaling pathway ultimately leads to G1 cell cycle arrest and the induction of apoptosis in cancer cells.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 |
| HCT-116 | Colon Carcinoma | Not specified |
| BX-PC3 | Pancreatic Carcinoma | Not specified |
| HL60 | Promyelocytic Leukemia | Not specified |
| K562 | Chronic Myelogenous Leukemia | Not specified |
| Various Leukemia Cell Lines | Leukemia | 0.3 - 7.0 (mean: 2.9) |
Table 2: In Vivo Efficacy of this compound in Xenograft Animal Models
| Animal Model | Cancer Type | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| A2780 Xenograft | Ovarian Carcinoma | 15 - 30 mg/kg | 50 - 75 | [1] |
| HCT-116 Xenograft | Colon Carcinoma | Not specified | Statistically significant reduction in tumor volume | [2] |
| BX-PC3 Xenograft | Pancreatic Carcinoma | Not specified | Good efficacy | [3] |
| HL60 Xenograft | Promyelocytic Leukemia | 20 mg/kg, i.v., daily for 10 days | Induces tumor regression | [1] |
| K562 Xenograft | Chronic Myelogenous Leukemia | 20 mg/kg, i.v., 5-day cycles | Significantly reduces tumor growth | [1] |
| Primary ALL Disseminated Model | Acute Lymphoblastic Leukemia | Not specified | Strong therapeutic activity |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound in the cell cycle.
Caption: General workflow for assessing this compound efficacy in xenograft models.
Experimental Protocols
The following are detailed protocols for establishing and utilizing various animal models to test the efficacy of this compound.
Protocol 1: Subcutaneous Leukemia Xenograft Model (HL60 and K562)
1. Cell Culture:
-
Culture HL60 or K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
Harvest logarithmically growing cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
4. Drug Preparation and Administration:
-
Prepare this compound for intravenous (i.v.) injection. While the exact formulation can vary, a common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized to avoid toxicity.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
For the HL60 model, administer this compound at 20 mg/kg body weight via i.v. injection daily for 10 consecutive days.[1]
-
For the K562 model, administer this compound at 20 mg/kg body weight via i.v. injection for two 5-day cycles with a 2-day break in between.[1]
-
The control group should receive an equivalent volume of the vehicle.
5. Efficacy Evaluation:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Protocol 2: Solid Tumor Xenograft Models (A2780, HCT-116, BX-PC3)
1. Cell Culture:
-
Culture A2780, HCT-116, or BX-PC3 cells in their respective recommended media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
2. Animal Model:
-
Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatize the animals for at least one week.
3. Tumor Cell Inoculation:
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
4. Drug Administration:
-
Follow the drug preparation steps outlined in Protocol 1.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice.
-
Administer this compound intravenously at doses ranging from 15 to 30 mg/kg, with a schedule to be optimized for each model (e.g., daily or intermittent dosing).[1]
5. Efficacy Assessment:
-
Monitor tumor volume and body weight as described in Protocol 1.
-
Calculate tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 3: Western Blot Analysis of Rb and Nucleophosmin Phosphorylation
1. Sample Preparation:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. Electrophoresis and Transfer:
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780 or Ser807/811), total Rb, phospho-nucleophosmin (Thr199), and total nucleophosmin overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.
This compound has demonstrated compelling anti-tumor efficacy in a variety of preclinical animal models of both hematological and solid tumors. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this and other CDK inhibitors. The data suggest that this compound is a promising candidate for further clinical development, although careful consideration of its toxicity profile, as observed in early clinical trials, is warranted. Future studies could focus on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of PHA-793887
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the long-term storage, stability, and handling of the potent cyclin-dependent kinase (CDK) inhibitor, PHA-793887. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.
Long-Term Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, a refrigerator may be used. Ensure the container is well-sealed. | |
| In Solvent (Stock Solution) | -80°C | 1 year | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[1] |
Preparation of Stock Solutions
For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 361.48 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for assessing the purity and stability of this compound. This method is designed to separate the parent compound from potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (1:1, v/v) |
System Suitability:
Before sample analysis, the performance of the HPLC system should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Sample Preparation:
-
Prepare a standard solution of this compound at a concentration of 1 mg/mL in the sample diluent.
-
Prepare stability samples by dissolving them in the sample diluent to the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare solutions of this compound at a concentration of 1 mg/mL for each stress condition.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the stability-indicating HPLC method alongside an unstressed control sample.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a forced degradation study.
References
Troubleshooting & Optimization
PHA-793887 not inducing apoptosis troubleshooting
Welcome to the technical support center for PHA-793887. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, particularly concerning its application in inducing apoptosis.
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide addresses common issues that may lead to a lack of apoptotic induction when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| No or low levels of apoptosis observed. | Suboptimal Concentration: this compound induces cell-cycle arrest at lower concentrations (0.2–1 μM) and apoptosis at higher concentrations (typically around 5 μM).[1][2] | Perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your specific cell line. Start with a range of concentrations from 1 µM to 10 µM. |
| Insufficient Treatment Duration: The time required to induce apoptosis can vary between cell lines. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing apoptosis. | |
| Cell Line Resistance: The cell line used may be resistant to CDK inhibitors.[3] | - Check Rb status: Cells with loss or mutation of the Retinoblastoma (Rb) protein, a key substrate of CDKs, may be resistant.[3] - Assess expression of other cell cycle proteins: Alterations in cyclins or other CDKs can confer resistance.[4][5] - Consider using a different cell line: Refer to the provided data on sensitive cell lines. | |
| High cell viability despite treatment. | Incorrect assessment of cell death: Apoptosis may be occurring, but the assay used is not sensitive enough or is measuring a different endpoint (e.g., necrosis). | Use multiple, complementary apoptosis assays. For example, combine Annexin V staining for early apoptosis with a caspase activity assay or Western blot for cleaved PARP. |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes. | Standardize all experimental parameters. Maintain a consistent cell seeding density and use cells within a defined passage number range. |
| Off-Target Effects: At very high concentrations, off-target effects may interfere with the expected apoptotic pathway. | While a higher concentration is needed for apoptosis, avoid excessively high concentrations that could lead to non-specific toxicity. Stick to the determined optimal concentration range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, CDK5, and CDK7, with further activity against CDK1 and CDK9.[1][2][4] By inhibiting these CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.[1][2]
Q2: At what concentration should I use this compound to induce apoptosis?
A2: The concentration of this compound required to induce apoptosis is cell-line dependent. However, published data suggests that apoptosis is generally observed at concentrations around 5 μM.[1][2] Lower concentrations (0.2-1 μM) are more likely to induce cell-cycle arrest without significant apoptosis.[1][2] We strongly recommend performing a dose-response study for your specific cell line.
Q3: How can I confirm that the observed cell death is apoptosis?
A3: To confirm apoptosis, you should use established assays that detect specific hallmarks of programmed cell death. Recommended methods include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.[5][6][7][8][9]
-
Caspase Activity Assays: To measure the activity of executioner caspases like caspase-3 and caspase-7.[2][3][10][11]
-
Western Blotting: To detect the cleavage of PARP and caspases (e.g., caspase-3, -8, -9).[4][12][13][14]
Q4: What are the known downstream effects of this compound that lead to apoptosis?
A4: By inhibiting key CDKs, this compound can trigger apoptosis through several mechanisms:
-
Inhibition of CDK1/2: Can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and can also influence the activity of caspases.[14][15]
-
Inhibition of CDK5: May sensitize cells to apoptotic stimuli.[16][17]
-
Inhibition of CDK7: Can suppress the transcription of key survival genes.[18][19] The overall effect is a shift in the balance towards pro-apoptotic signaling, leading to the activation of the caspase cascade.
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are not extensively documented, resistance to pan-CDK inhibitors can arise from:
-
Loss or mutation of the Retinoblastoma (Rb) protein: As a primary substrate of CDKs that control the G1/S transition, its absence can uncouple the cell cycle from CDK regulation.[3]
-
Upregulation of other pro-proliferative pathways: Activation of pathways like PI3K/AKT can sometimes compensate for CDK inhibition.[5][7]
-
Alterations in the expression of cyclins or other CDKs: Overexpression of certain cyclins or CDKs can overcome the inhibitory effect of the drug.[4][5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases and its anti-proliferative activity in different cancer cell lines.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target CDK | IC50 (nM) |
| CDK2/cyclin A | 8 |
| CDK5/p25 | 5 |
| CDK7/cyclin H | 10 |
| CDK1/cyclin B | 60 |
| CDK4/cyclin D1 | 62 |
| CDK9/cyclin T1 | 138 |
Data sourced from MedchemExpress and Selleck Chemicals.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 |
| HCT-116 | Colon Carcinoma | 0.163 |
| COLO-205 | Colon Carcinoma | 0.188 |
| DU-145 | Prostate Carcinoma | 0.303 |
| A375 | Melanoma | 0.396 |
| PC3 | Prostate Carcinoma | Not specified |
| MCF-7 | Breast Carcinoma | 1.284 |
| BX-PC3 | Pancreatic Carcinoma | 3.444 |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7 |
| KU812 | Chronic Myelogenous Leukemia | 0.3 - 7 |
| KCL22 | Chronic Myelogenous Leukemia | 0.3 - 7 |
| TOM1 | Acute Myeloid Leukemia | 0.3 - 7 |
Data compiled from Selleck Chemicals and MedchemExpress.[1]
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and PI to identify cells with compromised membranes.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the predetermined time.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then gently detach the remaining adherent cells using a non-enzymatic cell dissociation solution or gentle scraping. Combine with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by Western blotting.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the cleaved forms of caspases and PARP, and a change in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis.
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for experiments where this compound fails to induce apoptosis.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 6. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-dependent activation of cyclin-dependent kinases during Fas-induced apoptosis in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK5: Key Regulator of Apoptosis and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK5: Key Regulator of Apoptosis and Cell Survival [agris.fao.org]
- 18. d-nb.info [d-nb.info]
- 19. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PHA-793887 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-CDK inhibitor, PHA-793887, in their cancer cell line models. Given the limited specific data on this compound resistance, this guide extrapolates from the well-documented mechanisms of resistance to other CDK inhibitors, particularly those targeting CDK4/6, which are also targets of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, but also shows activity against CDK1, CDK4, and CDK9.[1][2] By inhibiting these CDKs, this compound prevents the phosphorylation of key cell cycle proteins, such as the retinoblastoma protein (Rb).[3][4] This leads to a G1 phase cell cycle arrest and can induce apoptosis at higher concentrations.[2][4]
Q2: My cancer cells have developed resistance to this compound. What are the likely molecular mechanisms?
While specific studies on this compound resistance are limited, mechanisms of resistance to CDK inhibitors, particularly CDK4/6 inhibitors, are well-documented and likely to be relevant. These can be broadly categorized as:
-
Alterations in the Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) protein: As Rb is a primary target of CDK4/6-mediated phosphorylation, its loss renders the cells insensitive to CDK4/6 inhibition.
-
Amplification of CDK6 or CDK4: Increased expression of the drug's target can overcome the inhibitory effect.
-
Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: This provides a bypass mechanism for G1/S phase transition.[1][2][3]
-
Loss of FZR1: FZR1 is a protein that helps control the cell cycle, and its loss can contribute to resistance.[2]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR pathway activation: This is a common escape mechanism that promotes cell survival and proliferation independently of CDK4/6.[3]
-
FGFR pathway activation: The fibroblast growth factor receptor pathway can also be upregulated to bypass CDK inhibition.
-
Increased CDK7 activity: CDK7 can activate other CDKs, contributing to resistance.[2]
-
Q3: How can I confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following analyses on your resistant cell line compared to the parental (sensitive) line:
-
Western Blotting: To check for the loss of Rb protein expression, or increased expression of CDK4, CDK6, Cyclin E1, and phosphorylated AKT or S6 (as markers of PI3K/mTOR pathway activation).
-
RT-qPCR: To measure the mRNA levels of RB1, CDK4, CDK6, and CCNE1.
-
Whole-Exome Sequencing (WES): To identify mutations in genes related to the cell cycle and bypass pathways.
Troubleshooting Guides
Problem 1: My cells are showing reduced sensitivity to this compound, with a significant increase in the IC50 value.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine the fold-change in IC50 between your suspected resistant line and the parental line. A fold-change of >5-10x is a strong indicator of resistance.
-
Investigate Resistance Mechanisms: Use the methods described in FAQ Q3 to identify the likely molecular driver of resistance.
-
Consider Combination Therapy: Based on your findings, select a second inhibitor to combine with this compound. For example:
-
If you observe PI3K/AKT/mTOR pathway activation, consider combining this compound with a PI3K inhibitor (e.g., Alpelisib) or an mTOR inhibitor (e.g., Everolimus).
-
If you see an upregulation of Cyclin E1/CDK2, a CDK2-specific inhibitor could restore sensitivity.
-
-
Perform Synergy Experiments: Use a checkerboard assay to test for synergistic, additive, or antagonistic effects of the drug combination. Calculate synergy scores using the Chou-Talalay method (Combination Index) or the Bliss independence model.
Problem 2: I am trying to establish a this compound-resistant cell line, but the cells are not adapting and die at higher concentrations.
Possible Cause: The dose escalation is too rapid.
Troubleshooting Steps:
-
Start at a Lower Concentration: Begin by culturing the cells in a concentration of this compound close to the IC50 value of the parental cell line.
-
Gradual Dose Escalation: Only increase the drug concentration once the cells have resumed a normal growth rate. Increase the concentration in small increments (e.g., 1.2-1.5 fold).
-
Patience is Key: Developing a resistant cell line is a lengthy process and can take several months.
-
Monitor Cell Morphology: Observe the cells regularly for any changes in morphology that might indicate stress or adaptation.
Quantitative Data Summary
Table 1: Examples of IC50 Values in CDK Inhibitor Sensitive vs. Resistant Cell Lines
| Cell Line | Drug | Parental IC50 | Resistant IC50 | Fold Change | Reference |
| MCF-7 | Palbociclib | 1.8 µM | 16.7 µM | 9.3 | [5] |
| T47D | Palbociclib | ~0.1 µM | >1 µM | >10 | [6] |
| MCF-7 | Palbociclib | ~150 nM | ~13 µM | ~87 | [7] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure and dose escalation.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Parental IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Culture: Seed the parental cells in a T25 flask and culture them in a complete medium containing this compound at a concentration equal to the IC50.
-
Passaging: When the cells reach 70-80% confluency, passage them at a 1:3 or 1:5 ratio into a new flask with fresh medium containing the same concentration of this compound.
-
Monitor Growth: Observe the cell growth rate. Initially, the growth rate will be slower than the parental cells.
-
Dose Escalation: Once the cells have adapted and their growth rate has stabilized (approaching that of the parental line), increase the concentration of this compound by 1.5-fold.
-
Repeat Cycles: Continue this cycle of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50). This process can take 3-6 months.
-
Characterize the Resistant Line: Once a resistant population is established, perform a new dose-response assay to confirm the shift in IC50. The resistant cell line should be maintained in a medium containing the highest tolerated concentration of this compound.
Protocol 2: Western Blot Analysis of Key Resistance Markers
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-p-Rb, anti-CDK6, anti-Cyclin E1, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between the parental and resistant cells.
Visualizations
Caption: Mechanism of action of this compound in inducing G1 cell cycle arrest.
References
- 1. CDK 4/6 inhibitors sensitize PIK3CA Mutant Breast Cancer to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. g1therapeutics.com [g1therapeutics.com]
Technical Support Center: PHA-793887 Hepatotoxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of PHA-793887 in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: Why is there a significant focus on the hepatotoxicity of this compound?
A1: The clinical development of this compound, a multi-cyclin-dependent kinase (CDK) inhibitor, was terminated during a Phase I clinical trial due to the observation of severe, dose-related hepatotoxicity in patients with solid tumors.[1][2] This adverse effect was unexpected as it was not predicted by the preclinical toxicology studies, making it a critical area of investigation for understanding the limitations of preclinical models and the specific toxicological profile of this compound.[1][2]
Q2: What were the key clinical findings related to this compound hepatotoxicity?
A2: In the Phase I trial, dose-limiting hepatotoxicity was observed at doses of 44 mg/m² and 66 mg/m².[1][2] One patient treated at the 44 mg/m² dose level experienced fatal hepatorenal failure.[1][2] A liver biopsy from a patient with liver toxicity revealed microvesicular steatosis, periportal inflammation, and signs of cholangitis, without evidence of hepatocyte necrosis.
Q3: Were there any indications of liver toxicity in the preclinical animal studies?
A3: Effects on the liver in preclinical animal models were only observed at lethal doses.[2] This is a crucial point of discrepancy, as the toxicities in humans occurred at significantly lower plasma concentrations than those that caused liver effects in animals.
Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?
A4: The precise mechanism of this compound-induced hepatotoxicity remains elusive.[2] However, it is suggested that the toxicity is not related to its intended target (CDK inhibition), as other CDK inhibitors in clinical use have not shown similar severe hepatotoxicity.[2] this compound belongs to the pyrrolo[3,4-c]pyrazoles chemical class, which is structurally distinct from other CDK inhibitors, suggesting a possible role of its unique chemical structure or its metabolites in the observed liver injury.[2]
II. Troubleshooting Guides for Preclinical Studies
Issue 1: My in vitro assay using standard liver cell lines (e.g., HepG2) does not show significant cytotoxicity with this compound at clinically relevant concentrations.
-
Possible Cause: This finding is consistent with the general observation that the hepatotoxicity of this compound was not well-predicted by standard preclinical models. Standard 2D cell cultures may lack the metabolic competency or the complex cell-cell interactions of the human liver that are necessary to unmask the toxic potential of this compound.
-
Troubleshooting Steps:
-
Consider More Complex In Vitro Models: Utilize 3D liver spheroids or organoids, which more closely mimic the physiological architecture and function of the liver.
-
Incorporate Immune Cells: Given the inflammatory signs in the patient liver biopsy, consider co-culture systems that include immune cells (e.g., Kupffer cells, lymphocytes) to investigate a potential immune-mediated component of the toxicity.
-
Use Primary Human Hepatocytes: If not already in use, primary human hepatocytes are the gold standard for in vitro liver toxicity studies and may provide more relevant results than immortalized cell lines.
-
Investigate Metabolite Toxicity: The hepatotoxicity could be caused by a metabolite of this compound that is not efficiently generated in standard cell lines. Consider using liver microsomes or S9 fractions to generate metabolites and then test their toxicity.
-
Issue 2: My in vivo animal model (e.g., rodent) only shows hepatotoxicity at very high, lethal doses of this compound, not at exposures relevant to human toxicity.
-
Possible Cause: There appears to be a significant species difference in the susceptibility to this compound-induced hepatotoxicity. The metabolic pathways or the off-target interactions of the compound may differ between humans and the preclinical species used.
-
Troubleshooting Steps:
-
Humanized Animal Models: Employ humanized liver mouse models, where the mouse liver is repopulated with human hepatocytes. This can provide a more predictive model for human-specific hepatotoxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Carefully compare the plasma and liver exposure levels of this compound and its metabolites in your animal model with the human clinical data to ensure relevant dose selection.
-
Investigate Different Animal Models: If feasible, explore the use of non-rodent species, although there is no guarantee they will be more predictive than rodents for this specific compound.
-
III. Data Presentation
Table 1: Summary of Preclinical vs. Clinical Hepatotoxicity Findings for this compound
| Parameter | Preclinical Animal Models | Phase I Clinical Trial |
| Observed Hepatotoxicity | Only at lethal doses | Severe, dose-limiting hepatotoxicity |
| Plasma Exposure at Toxic Doses | AUC ≥20 μM·h, Cmax ≥14 μM | Mean AUC: 10.14 - 13.07 μM·h, Mean Cmax: 3.60 - 5.80 μM |
| Histopathological Findings | Data not publicly available | Microvesicular steatosis, periportal inflammation, cholangitis |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range (μM) |
| Leukemic Cell Lines | 0.3 - 7 |
| Liver Cell Lines (e.g., HepG2, Primary Human Hepatocytes) | Data not publicly available |
IV. Experimental Protocols
Protocol 1: General In Vitro Hepatotoxicity Assessment
-
Cell Culture:
-
Culture human liver cells (e.g., HepG2, HepaRG, or primary human hepatocytes) according to standard protocols.
-
For 3D models, form spheroids or organoids and allow them to mature.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of this compound, including those that are clinically relevant (e.g., 1-10 μM). Include a vehicle control.
-
-
Endpoint Assays (at 24, 48, and 72 hours):
-
Cell Viability: Measure using assays such as MTT, MTS, or real-time cell analysis.
-
Liver Enzyme Leakage: Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in the cell culture medium.
-
Mitochondrial Toxicity: Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.
-
Steatosis: Stain for lipid accumulation using Oil Red O or Nile Red.
-
Protocol 2: In Vivo Hepatotoxicity Assessment in a Humanized Mouse Model
-
Animal Model:
-
Use a validated humanized liver mouse model (e.g., TK-NOG or FRG mice engrafted with human hepatocytes).
-
-
Dosing Regimen:
-
Administer this compound intravenously or orally at doses that achieve plasma concentrations comparable to those observed in the human Phase I trial. Include a vehicle control group.
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Collect blood samples at regular intervals to measure plasma levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Perform histopathological analysis of the liver, looking for signs of steatosis, inflammation, cholestasis, and necrosis.
-
Analyze liver tissue for markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress.
-
V. Visualizations
Caption: Experimental workflow for investigating this compound hepatotoxicity.
Caption: Known and hypothesized mechanisms of this compound action.
References
Managing off-target effects of PHA-793887 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the off-target effects of PHA-793887, a potent pan-CDK inhibitor, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. Its primary on-target effects are the induction of cell-cycle arrest and apoptosis by inhibiting the activity of several CDKs, which are crucial for cell cycle progression.[1][2] It has been shown to inhibit the phosphorylation of key cell cycle proteins like Retinoblastoma (Rb) and nucleophosmin.[2][3]
Q2: What are the known primary targets and off-targets of this compound? A2: this compound is a pan-CDK inhibitor with high potency against CDK2, CDK5, and CDK7.[1] It also shows activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2] A notable off-target is Glycogen Synthase Kinase 3β (GSK3β).[2] Researchers should be aware of potential downstream effects related to the inhibition of these kinases.
Q3: My cells are showing significant toxicity at concentrations expected to be specific for CDK inhibition. Is this an off-target effect? A3: This is possible. While on-target inhibition of essential CDKs can lead to cell death, unexpected or excessive toxicity could indicate off-target effects.[4][5] A critical concern with this compound is hepatotoxicity, which was observed to be a severe, dose-limiting toxicity in a phase I clinical trial.[6][7] This suggests a potential for off-target effects contributing to cell death, particularly in liver-derived cell lines.
Q4: How can I minimize off-target effects in my experiments? A4: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a careful dose-response study to determine the minimum concentration of this compound required to inhibit the primary target (e.g., see a reduction in Rb phosphorylation) without engaging lower-affinity off-targets.[5][8]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended CDK pathway, use a different, structurally distinct CDK inhibitor. If the phenotype is replicated, it is more likely an on-target effect.[8][9]
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the intended CDK target. If the resulting phenotype mimics the effect of this compound treatment, it strengthens the evidence for an on-target mechanism.[10]
-
Control Experiments: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive molecule as a negative control if available.[4]
Q5: What are the expected on-target cellular effects of this compound? A5: On-target activity of this compound should result in measurable molecular and cellular changes. At lower doses (0.2–1 μM), it is expected to induce cell-cycle arrest, inhibit Rb and nucleophosmin phosphorylation, and alter the expression of cyclin E and cdc6.[1][3] At higher concentrations (around 5 μM), it is expected to induce apoptosis.[1][3]
Quantitative Data Summary
This table summarizes the inhibitory potency of this compound against its primary targets and a known off-target.
| Target Kinase | IC50 (nM) | Target Type | Reference |
| CDK2 | 8 | On-Target | [1][2] |
| CDK5 | 5 | On-Target | [1] |
| CDK7 | 10 | On-Target | [1] |
| CDK1 | 60 | On-Target | [1][2] |
| CDK4 | 62 | On-Target | [1][2] |
| CDK9 | 138 | On-Target | [1][2] |
| GSK3β | 79 | Off-Target | [1][2] |
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Troubleshooting Steps |
| Unexpected Phenotype | Off-Target Effect: The observed cellular response is not consistent with the known function of CDKs. | 1. Dose-Response Comparison: Compare the EC50 for the unexpected phenotype with the IC50 for on-target CDK inhibition (e.g., p-Rb levels). A large discrepancy suggests an off-target effect. 2. Use Secondary Inhibitor: Treat cells with a structurally different CDK inhibitor to see if the phenotype is replicated.[8] 3. Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended CDK target. Failure to rescue points towards an off-target mechanism.[9] |
| High Cellular Toxicity | Off-Target Toxicity: The compound is interacting with other essential proteins, leading to cell death. This was a known issue in clinical trials.[7] | 1. Kinome Scan: Perform a broad kinase selectivity screen to identify other potential targets that could be mediating toxicity.[5] 2. Non-Expressing Cell Line: Use a cell line that does not express the primary CDK target. If toxicity persists, it is likely due to off-target effects.[9] 3. Lower Concentration: Use the lowest possible concentration that still shows on-target activity to minimize engaging toxicity-related off-targets.[8] |
| Inconsistent Results | Experimental Variability or Compound Instability | 1. Standardize Protocols: Ensure cell density, passage number, and treatment conditions are consistent. 2. Check Compound Integrity: Prepare fresh stock solutions of this compound. Verify the purity and integrity of the compound if possible. |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target CDK Inhibition
Objective: To confirm that this compound is inhibiting its intended targets in a cellular context by measuring the phosphorylation status of a key CDK substrate, Retinoblastoma (Rb).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A2780, HCT-116) and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Phospho-Rb (Ser807/811).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to its intended CDK targets within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 1-3 µM) and a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Western Blotting: Analyze the amount of the target protein (e.g., CDK2) remaining in the supernatant for each temperature point using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[5]
Visualizations
Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking cell cycle progression.
Caption: Workflow for identifying and mitigating potential off-target effects of this compound.
Caption: Relationship between this compound, its on-target effects, and potential off-target consequences.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PHA-793887 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PHA-793887 to avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, CDK5, and CDK7 with high potency (IC50 values of 8 nM, 5 nM, and 10 nM, respectively) and is more than six-fold selective for these over CDK1, CDK4, and CDK9.[1][2] By inhibiting CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.[1][3] A key mechanism is the inhibition of Retinoblastoma (Rb) protein phosphorylation, which is crucial for cell cycle progression.[4]
Q2: What are the typical effective concentrations of this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line being studied.
-
For leukemic cell lines , the IC50 (half-maximal inhibitory concentration) for cytotoxicity has been reported to range from 0.3 to 7 µM, with a mean of 2.9 µM.[3][5]
-
In colony formation assays with leukemia cell lines, a much lower IC50 of less than 0.1 µM (mean: 0.08 µM) has been observed, indicating potent long-term anti-proliferative effects.[3][5]
-
For a range of other tumor cell lines (including ovarian, colon, prostate, and melanoma), the IC50 for proliferation inhibition falls between 88 nM and 3.4 µM.[1]
-
Mechanism-specific effects such as cell-cycle arrest and inhibition of Rb phosphorylation can be observed at lower concentrations, typically in the range of 0.2 to 1 µM.[1][3][6]
Q3: At what concentration does this compound typically induce apoptosis?
Induction of apoptosis is generally observed at higher concentrations of this compound. Studies have shown that a concentration of 5 µM is effective at inducing apoptosis in susceptible cell lines.[1][3][6]
Q4: Is this compound cytotoxic to normal (non-cancerous) cells?
At concentrations that are cytotoxic to leukemic cell lines (0.3 to 7 µM), this compound has been shown to be non-toxic to normal, unstimulated peripheral blood mononuclear cells and CD34+ hematopoietic stem cells.[1][3][5] This suggests a therapeutic window where cancer cells can be targeted with minimal impact on normal cells. However, it is crucial to determine the specific cytotoxicity profile for the cell types used in your experiments.
Q5: What are the known toxicities of this compound in vivo?
Preclinical and clinical studies have revealed some significant in vivo toxicities. The major adverse effects observed include myelosuppression, gastrointestinal toxicity, and peripheral neuropathy.[5] Importantly, a Phase I clinical trial in patients with solid tumors was terminated due to severe, dose-related hepatotoxicity (liver toxicity), which was not predicted by preclinical models.[7][8]
Troubleshooting Guide: Optimizing this compound Concentration
This guide will help you address common issues encountered when determining the optimal, non-cytotoxic working concentration of this compound for your experiments.
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Cell line hypersensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. It is essential to perform a dose-response curve for each new cell line. Start with a very broad range of concentrations (e.g., 1 nM to 10 µM) to identify the IC50 for your specific model.
-
-
Possible Cause 2: Incorrect assessment of cell viability.
-
Solution: Ensure your viability assay is appropriate for your experimental endpoint. For example, a metabolic assay like MTT or AlamarBlue measures metabolic activity, which may not directly correlate with cell number if the drug affects metabolism. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is a potent CDK inhibitor, off-target effects can occur at higher concentrations. If you are observing toxicity at concentrations well above the expected IC50 for CDK inhibition, consider if these effects are relevant to your research question. It may be necessary to work at lower, more specific concentrations.
-
Issue 2: No significant effect on cell proliferation or desired phenotype is observed.
-
Possible Cause 1: Insufficient drug concentration.
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to CDK inhibitors. This could be due to mutations in the CDK pathway components or the expression of drug efflux pumps. Confirm the expression and functionality of the target CDKs in your cell line.
-
-
Possible Cause 3: Drug stability or activity issue.
-
Solution: Ensure that your this compound stock solution is prepared and stored correctly. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a validated stock.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices. Factors such as cell passage number, confluency at the time of treatment, and media composition can all influence a cell's response to a drug.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate dilutions of the compound. For potent compounds like this compound, small variations in concentration can lead to significant differences in biological response.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: When using 96-well or 384-well plates, be mindful of "edge effects," where wells on the perimeter of the plate can behave differently due to evaporation. It is good practice to not use the outer wells for critical experimental samples or to ensure they are filled with media to maintain humidity.
-
Data Presentation: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| IC50 (Cytotoxicity) | Leukemic Cell Lines | 0.3 - 7 µM (mean: 2.9 µM) | Inhibition of cell viability | [3][5] |
| IC50 (Colony Formation) | Leukemia Cell Lines | < 0.1 µM (mean: 0.08 µM) | Inhibition of colony formation | [3][5] |
| IC50 (Proliferation) | Various Tumor Cell Lines | 88 nM - 3.4 µM | Inhibition of cell proliferation | [1] |
| Mechanism-Based Effects | Various Cancer Cell Lines | 0.2 - 1 µM | Cell-cycle arrest, inhibition of Rb and nucleophosmin phosphorylation | [1][3][6] |
| Apoptosis Induction | Various Cancer Cell Lines | 5 µM | Induction of programmed cell death | [1][3][6] |
| Toxicity to Normal Cells | PBMC, CD34+ HSC | 0.3 - 7 µM | Not cytotoxic | [1][3][5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., AlamarBlue)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells per well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in complete medium. The concentration range should be broad to capture the full dose-response (e.g., from 10 µM down to 1 nM). Also, prepare a vehicle control (e.g., DMSO in medium at the highest concentration used for the drug).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells. Include a "no-cell" control with only medium for background subtraction.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the cell cycle.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
PHA-793887 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHA-793887 in cell culture experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media can lead to inaccurate experimental results by altering the effective concentration of the compound. The following guide provides a structured approach to troubleshoot and prevent this issue.
Initial Assessment of Precipitation
Before proceeding with complex troubleshooting, it's essential to confirm that what you are observing is indeed compound precipitation.
| Observation | Potential Cause | Recommended Action |
| Media appears cloudy or hazy immediately after adding this compound. | Precipitation due to poor solubility or improper mixing. | Proceed to the troubleshooting steps below. |
| Crystalline structures or amorphous particles are visible under a microscope. | Compound has precipitated out of solution. | Proceed to the troubleshooting steps below. |
| A film or pellet is observed at the bottom of the culture vessel after incubation. | Compound has precipitated over time. | Proceed to the troubleshooting steps below. |
Troubleshooting Workflow
If you have confirmed precipitation, follow this workflow to identify and resolve the issue.
Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q3: Can the type of cell culture medium or serum affect the solubility of this compound?
A3: Yes, different media formulations contain varying concentrations of salts, amino acids, and other components that can influence the solubility of small molecules. Additionally, proteins in fetal bovine serum (FBS) can sometimes interact with compounds, potentially leading to precipitation or reduced bioavailability. If you suspect media or serum is contributing to precipitation, consider the following:
-
Test the solubility of this compound in different media formulations.
-
Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.
Q4: I observed precipitation after adding my this compound stock solution to the media. What should I do?
A4: Immediate precipitation upon addition to media is often due to "shock" precipitation. To avoid this, pre-warm your cell culture media to 37°C before adding the compound. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. It is also recommended to perform serial dilutions of the stock solution in pre-warmed media rather than adding a highly concentrated stock directly to a large volume of media.
Q5: Can I filter my media to remove the precipitate?
A5: Filtering the media to remove precipitated this compound is not recommended. This will lower the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 72 mg/mL[1]) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Optimal Working Concentration and Solubility Limit
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium, supplemented with serum as required
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a high concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Aliquot the dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visually inspect each sample for any signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, you can measure the optical density (OD) at 600 nm. An increase in OD compared to the vehicle control indicates turbidity due to precipitation.
-
The highest concentration that remains clear is considered the working solubility limit in your specific experimental conditions.
-
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Cyclin-Dependent Kinases (CDKs)
| Target | IC₅₀ (nM) |
| CDK2/Cyclin A | 8[1][2] |
| CDK2/Cyclin E | 8[1][2] |
| CDK5/p25 | 5[1][2] |
| CDK7/Cyclin H | 10[1][2] |
| CDK1/Cyclin B | 60[1][2] |
| CDK4/Cyclin D1 | 62[2] |
| CDK9/Cyclin T1 | 138[2] |
Table 2: Proliferative IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A2780 | Ovarian Carcinoma | 0.09[2] |
| HCT-116 | Colon Carcinoma | 0.163[1] |
| COLO-205 | Colon Carcinoma | 0.188[1] |
| DU-145 | Prostate Carcinoma | 0.303[2] |
| A375 | Melanoma | 0.396[2] |
| K562, KU812, KCL22, TOM1 | Leukemia | 0.3 - 7[1] |
| BX-PC3 | Pancreatic Carcinoma | 3.444[2] |
Signaling Pathway
This compound is a pan-CDK inhibitor that targets multiple cyclin-dependent kinases, which are key regulators of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of target proteins, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and subsequent apoptosis.[1][3][4]
Mechanism of action of this compound in cell cycle inhibition.
References
Inconsistent results with PHA-793887 what to check
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the pan-CDK inhibitor, PHA-793887.
Troubleshooting Inconsistent Results
Question: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent results with this compound can arise from several factors, ranging from compound handling to experimental design. Here are the key aspects to check:
-
Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water.[1] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[1] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For in vivo studies, specific formulation protocols involving solvents like propylene glycol and Tween 80 may be necessary and should be prepared fresh.[1]
-
Working Concentration and Cell Line Specificity: The effective concentration of this compound can vary significantly between different cell lines, with IC50 values for cell proliferation ranging from 88 nM to 3.4 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. Cytotoxic effects in leukemic cell lines have been observed with IC50 values ranging from 0.3 to 7 µM.[1][2]
-
Assay-Dependent Effects: The observed outcome can be concentration-dependent. At lower concentrations (0.2–1 µM), this compound may primarily induce cell-cycle arrest by inhibiting the phosphorylation of retinoblastoma protein (Rb) and nucleophosmin.[1][2] At higher concentrations (around 5 µM), it can induce apoptosis.[1][2] Ensure your assay readout (e.g., cell cycle analysis vs. apoptosis markers) aligns with the concentration used.
-
Duration of Treatment: The antiproliferative activity of this compound has been described as efficient and prolonged in colony assays.[2] The duration of your experiment should be sufficient to observe the desired effect. Short incubation times may not be enough to induce significant cell death or cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive, multi-CDK inhibitor.[3] It primarily targets Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of substrate proteins like the retinoblastoma protein (Rb), leading to cell cycle arrest and, at higher concentrations, apoptosis.[2][4]
Q2: Which CDKs are inhibited by this compound?
This compound is a pan-CDK inhibitor with potent activity against several CDKs. It is a novel and potent inhibitor of CDK2, CDK5 and CDK7 with IC50 of 8 nM, 5 nM and 10 nM. It has lower activity against CDK1, CDK4, and CDK9.[1][3]
Q3: What are the recommended storage conditions for this compound?
The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: Are there any known off-target effects or toxicities?
While this compound is a potent CDK inhibitor, it also inhibits glycogen synthase kinase 3β (GSK3β) with an IC50 of 79 nM.[3] Importantly, a phase I clinical trial in patients with solid tumors was terminated due to severe, dose-related hepatotoxicity (liver toxicity).[5] This is a critical consideration for in vivo studies and data interpretation.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 vs. CDKs | |||
| CDK2/Cyclin A | 8 nM | Cell-free assay | [1] |
| CDK5/p25 | 5 nM | Cell-free assay | [1] |
| CDK7/Cyclin H | 10 nM | Cell-free assay | [1] |
| CDK1/Cyclin B | 60 nM | Cell-free assay | [1] |
| CDK4/Cyclin D1 | 62 nM | Cell-free assay | [1] |
| CDK9/Cyclin T1 | 138 nM | Cell-free assay | [1] |
| GSK3β | 79 nM | Cell-free assay | [3] |
| Cellular Activity | |||
| IC50 (Proliferation) | 88 nM - 3.4 µM | Various tumor cell lines | [1] |
| IC50 (Cytotoxicity) | 0.3 - 7 µM | Leukemic cell lines | [1][2] |
| IC50 (Colony Formation) | <0.1 µM | Leukemia cell lines | [2] |
| Cell Cycle Arrest | 0.2 - 1 µM | A2780, Leukemic cell lines | [1][2] |
| Apoptosis Induction | 5 µM | Leukemic cell lines | [1][2] |
Experimental Protocols
Protocol: Western Blot for Phospho-Rb Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of the retinoblastoma protein (Rb), a direct substrate of CDK2 and CDK4.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., A2780, MCF-7) at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.1 µM to 5 µM. Include a DMSO-only vehicle control. d. Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a loading control like β-actin or GAPDH.
Visualizations
Caption: Mechanism of this compound induced cell cycle arrest.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-793887 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the pan-CDK inhibitor PHA-793887, potential degradation pathways, and strategies to prevent its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing amide and piperidine moieties, the compound may be susceptible to hydrolysis and oxidation. Key factors that could contribute to its degradation include:
-
Improper Storage: Exposure to moisture, light, and elevated temperatures can compromise the stability of the compound.
-
pH Extremes: Highly acidic or basic conditions in experimental buffers or media could potentially lead to the hydrolysis of the amide bond.
-
Oxidizing Agents: The presence of reactive oxygen species in the experimental environment could lead to oxidative degradation.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to precipitation and degradation of the compound.
Q2: I am observing a decrease in the inhibitory activity of my this compound stock solution. What could be the cause?
A decrease in the activity of your this compound stock solution is likely due to chemical degradation or improper handling. Here are some potential causes and troubleshooting steps:
-
Improper Storage: Verify that your stock solution has been stored at the recommended temperature (-20°C for short-term and -80°C for long-term) and protected from light.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes can prevent the detrimental effects of repeated freezing and thawing.
-
Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO for preparing your stock solutions. The presence of water can facilitate hydrolysis.
-
Age of the Solution: Stock solutions, even when stored properly, have a finite shelf life. If the solution is old, it may be necessary to prepare a fresh stock.
Q3: Can I prepare aqueous working solutions of this compound in advance?
It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment. The stability of this compound in aqueous buffers over extended periods has not been well-documented, and hydrolysis of the amide linkage is a potential concern.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound leading to variable active concentrations. | 1. Prepare fresh stock and working solutions of this compound. 2. Ensure proper storage of the solid compound and stock solutions as per the recommended guidelines. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Complete loss of compound activity | Significant degradation of the compound. | 1. Discard the old stock solution and prepare a fresh one from the solid compound. 2. Review your storage and handling procedures to identify any potential sources of degradation. |
| Precipitation in stock or working solutions | Poor solubility or compound degradation. | 1. Ensure the DMSO used for the stock solution is anhydrous. 2. For working solutions, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. 3. If precipitation occurs upon dilution in aqueous buffer, consider using a different buffer system or adding a small amount of a solubilizing agent like Tween-80, if compatible with your assay. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[1]
-
Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Retrieve a single aliquot of the frozen stock solution.
-
Thaw it completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Dilution to Working Concentration:
-
Serially dilute the stock solution in your desired cell culture medium or assay buffer to the final working concentration immediately before use.
-
Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.1%).
-
Data Presentation
Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Visualizations
Signaling Pathway of CDK Inhibition by this compound
Caption: Mechanism of cell cycle arrest by this compound through inhibition of CDKs.
Experimental Workflow for Preventing this compound Degradation
Caption: Recommended workflow for handling this compound to minimize degradation.
References
Technical Support Center: Troubleshooting PHA-793887 Efficacy in Cell Proliferation Assays
Welcome to the technical support center for PHA-793887. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists address common issues encountered during in vitro experiments, particularly when this compound does not exhibit the expected anti-proliferative effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, and novel pan-Cyclin-Dependent Kinase (CDK) inhibitor.[1][2] Its primary targets are CDK2, CDK5, and CDK7, with high selectivity over other CDKs like CDK1, CDK4, and CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, this compound is expected to induce cell cycle arrest and, in some cases, apoptosis, thereby inhibiting cell proliferation.[1][2][4]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated anti-proliferative activity in a variety of human cancer cell lines, including but not limited to:
-
Ovarian carcinoma (A2780)
-
Colon carcinoma (HCT-116, COLO-205)
-
Prostate cancer (DU-145, PC3)
-
Melanoma (A375)
-
Breast cancer (MCF-7)
-
Pancreatic carcinoma (BX-PC3)
IC50 values for these cell lines typically range from 88 nM to 3.4 μM.[1]
Troubleshooting Guide: Why is this compound Not Inhibiting Cell Proliferation?
This guide is designed to help you identify potential reasons for the lack of expected anti-proliferative activity of this compound in your experiments.
Section 1: Compound Integrity and Handling
Issue: The compound itself may be the source of the problem due to degradation or improper handling.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Ensure this compound has been stored according to the manufacturer's instructions, typically at -20°C. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new stock for each experiment. |
| Incorrect Concentration | 1. Recalculate Dilutions: Double-check all calculations for preparing working concentrations from the stock solution. 2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated. |
| Solubility Issues | 1. Check Solubility Limits: this compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (typically <0.5%). 2. Observe for Precipitation: Visually inspect the prepared media containing this compound for any signs of precipitation, especially at higher concentrations. |
Section 2: Cell Line and Culture Conditions
Issue: The specific characteristics of your cell line or the culture conditions may be influencing the drug's efficacy.
| Possible Cause | Troubleshooting Steps |
| Resistant Cell Line | 1. Check Rb Status: The retinoblastoma protein (Rb) is a key substrate of CDKs. Cell lines with deficient or mutated Rb may exhibit intrinsic resistance to CDK inhibitors.[5] Verify the Rb status of your cell line through literature search or Western blot. 2. High Passage Number: Cell lines can undergo genetic drift at high passage numbers, potentially leading to resistance. Use low-passage, authenticated cell lines. |
| Cell Seeding Density | 1. Optimize Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure cells are in the logarithmic growth phase during treatment. |
| Mycoplasma Contamination | 1. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma. |
Section 3: Experimental Assay and Endpoint
Issue: The choice of proliferation assay and its endpoint can significantly impact the observed results, especially for cytostatic compounds like CDK inhibitors.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Type | 1. Metabolic vs. DNA Synthesis/Cell Count Assays: CDK inhibitors often induce cell cycle arrest, leading to a halt in division but not necessarily an immediate decrease in metabolic activity. In fact, arrested cells may grow in size, leading to an increase in ATP production.[5][6] Assays that measure metabolic activity (e.g., MTT, XTT, WST-1, CellTiter-Glo®) may therefore mask the anti-proliferative effect.[5][6] 2. Recommended Assays: Switch to assays that directly measure DNA synthesis (e.g., BrdU or EdU incorporation) or cell number (e.g., direct cell counting with Trypan Blue, crystal violet staining, or automated cell counters).[5] |
| Incorrect Timing of Assay | 1. Time-Course Experiment: The effects of this compound on cell proliferation may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
This protocol provides a method to assess cell viability by staining total protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Rb Phosphorylation
This protocol allows for the assessment of this compound's activity by measuring the phosphorylation of its downstream target, Rb.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for a specific duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle distribution of cells following treatment with this compound.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting the CDK2/Cyclin E complex, preventing Rb phosphorylation and subsequent cell cycle progression.
Caption: A logical workflow for troubleshooting the lack of this compound activity in cell proliferation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PHA-793887 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing insolubility issues encountered with the multi-kinase inhibitor, PHA-793887.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a weakly basic compound that is practically insoluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer or cell culture media?
A2: This is a common issue for poorly soluble compounds. The DMSO stock solution contains a high concentration of this compound, but when this is diluted into an aqueous environment where the compound is not soluble, it can precipitate out of solution. This is often referred to as "crashing out."
Q3: How can I avoid precipitation when preparing working solutions for my experiments?
A3: Several strategies can be employed to prevent precipitation. These include:
-
Using a lower concentration of the DMSO stock solution.
-
Performing serial dilutions.
-
Adding the DMSO stock to the aqueous solution while vortexing.
-
Incorporating surfactants or co-solvents in the final formulation.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%.[1] However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q5: How does pH affect the solubility of this compound?
A5: As a weakly basic compound with a pKa of 8.79 for its strongest basic center, the solubility of this compound is expected to be higher in acidic conditions (pH < 8.79) where it can be protonated to form a more soluble salt. Conversely, its solubility will be lower in neutral to basic conditions (pH > 8.79).
Troubleshooting Guides
Issue 1: Precipitation of this compound during preparation of aqueous working solutions.
This guide provides a stepwise approach to troubleshoot and resolve precipitation issues when diluting DMSO stock solutions of this compound into aqueous buffers or cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent results in cell-based assays possibly due to poor solubility.
Inconsistent experimental outcomes can often be traced back to the compound not being fully solubilized in the assay medium. This can lead to variability in the effective concentration of the compound.
Caption: Logic diagram for addressing inconsistent assay results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 72 mg/mL (199.18 mM) | [1] |
| Ethanol | 72 mg/mL | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 361.48 g/mol |
| pKa (Strongest Acidic) | 11.15 |
| pKa (Strongest Basic) | 8.79 |
| LogP | 2.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.61 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Determination of pH-Dependent Aqueous Solubility of this compound
Materials:
-
This compound powder
-
A series of aqueous buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers)
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the different pH buffers.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility as a function of pH.
Protocol 3: Preparation of this compound Working Solutions for a Cell-Based Proliferation Assay
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates for serial dilutions
Procedure:
-
Thaw the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the highest final concentration of this compound needed for your experiment.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Perform serial dilutions from this intermediate stock to achieve the desired final concentrations for your assay. Ensure that the final DMSO concentration remains below 0.5%.
-
For the vehicle control, prepare a solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Add the prepared working solutions to your cells and incubate for the desired time.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of this compound.
References
Mitigating myelosuppression with PHA-793887 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the role of PHA-793887, a pan-cyclin-dependent kinase (CDK) inhibitor, in the context of hematopoiesis and myelosuppression. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, multi-CDK inhibitor with activity against CDK1, CDK2, and CDK4.[1] Its primary mechanism of action involves inhibiting the phosphorylation of the Retinoblastoma protein (Rb) by these CDKs.[2] This prevents the release of the E2F transcription factor, thereby blocking cell cycle progression from the G1 to the S phase and inhibiting cell proliferation.[2]
Q2: What is the rationale for investigating a CDK inhibitor for the mitigation of myelosuppression?
The rationale stems from the mechanism of action of certain selective CDK4/6 inhibitors, such as Trilaciclib, which is FDA-approved to mitigate chemotherapy-induced myelosuppression.[3][4] These inhibitors induce a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[5] By temporarily pausing proliferation, they make HSPCs less susceptible to the cytotoxic effects of chemotherapy, which primarily targets rapidly dividing cells.[5] While this compound is a pan-CDK inhibitor, the underlying principle of inducing temporary cell cycle arrest in normal hematopoietic cells to protect them is a subject of research.
Q3: What are the known effects of this compound on normal versus cancerous hematopoietic cells?
Preclinical studies have shown a differential effect. This compound is cytotoxic to a wide range of leukemia cell lines with IC50 values in the low micromolar range.[6] However, at these same concentrations, the drug was found to be non-cytotoxic to normal, unstimulated peripheral blood mononuclear cells and CD34+ hematopoietic stem cells.[6] This suggests a potential therapeutic window where this compound could target hematological malignancies while sparing the healthy hematopoietic compartment.
Q4: What are the major toxicities associated with this compound?
In a Phase I clinical trial in patients with solid tumors, this compound induced severe and unexpected dose-related hepatotoxicity (liver damage), including one case of fatal hepatorenal failure.[7][8] This severe side effect was not predicted by preclinical models and led to the termination of its clinical development.[7] While myelosuppression was noted as a major adverse effect in preclinical safety studies, the dose-limiting toxicity in humans was hepatic.[7]
Q5: Can this compound be used to mitigate myelosuppression from other chemotherapeutic agents?
This is an exploratory area. The principle of protecting hematopoietic stem cells via transient cell cycle arrest is established for selective CDK4/6 inhibitors.[5] Given that this compound is a pan-CDK inhibitor with noted preclinical myelosuppressive effects itself, its potential to mitigate myelosuppression from other agents would require careful in vivo investigation to determine if a protective dose and schedule can be achieved without unacceptable toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Animal Toxicity (e.g., weight loss, lethargy) | Hepatotoxicity: As seen in human trials, this compound can cause severe liver damage.[7] Off-target effects: Pan-CDK inhibition can affect multiple organ systems. Vehicle toxicity or formulation issues. | Monitor liver enzymes (ALT, AST) in satellite animal groups. Perform dose-range-finding studies to establish a maximum tolerated dose (MTD) in your specific animal model. Ensure the vehicle is well-tolerated and the drug is fully solubilized before administration. |
| No Evidence of Myeloprotection | Inappropriate Dosing/Schedule: The timing of this compound administration relative to the chemotherapeutic agent is critical for transient cell cycle arrest. Insufficient CDK Inhibition: The dose may not be high enough to induce G1 arrest in hematopoietic stem cells. | Administer this compound several hours before the cytotoxic agent to allow time for HSPCs to enter G1 arrest. Optimize this time window (e.g., 4, 8, 12 hours prior). Confirm target engagement in vivo by measuring Rb phosphorylation (pRb) levels in bone marrow samples post-treatment. |
| Observed Myelosuppression Instead of Mitigation | Dominant Effect of Pan-CDK Inhibition: Inhibition of CDKs essential for hematopoietic homeostasis (like CDK6) may outweigh any protective effect.[9] Drug Accumulation/Metabolism: The pharmacokinetic profile in the animal model may lead to sustained rather than transient cell cycle arrest. | Use a lower dose of this compound. The goal is transient, not prolonged, arrest. Characterize the pharmacokinetic profile of this compound in your model to ensure clearance before HSPCs need to proliferate for recovery. |
| Inconsistent Results Between Experiments | Variability in Animal Model: Differences in age, sex, or strain of the animals. Drug Stability: this compound solution may not be stable over time. Technical Variability: Inconsistent administration (e.g., IV vs. IP) or timing. | Standardize all animal model parameters. Prepare fresh drug formulations for each experiment. Adhere strictly to the established experimental protocol for drug administration and sample collection. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Type | Assay Type | Mean IC₅₀ | Reference |
| Leukemic Cell Lines (n=13) | Cytotoxicity Assay | 2.9 µM (range: 0.3-7 µM) | [6] |
| Leukemic Cell Lines (n=13) | Colony Assay | <0.1 µM (mean: 0.08 µM) | [6] |
| Normal CD34+ Hematopoietic Stem Cells | Cytotoxicity Assay | Not cytotoxic at above concentrations | [6] |
| Normal Peripheral Blood Mononuclear Cells | Cytotoxicity Assay | Not cytotoxic at above concentrations | [6] |
Table 2: Phase I Clinical Trial Dosing and Key Toxicities
| Dose Level (mg/m²) | Administration Schedule | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 11 | 1-hr IV infusion, Days 1, 8, 15 of 4-week cycle | 4 | 0 |
| 22 | 1-hr IV infusion, Days 1, 8, 15 of 4-week cycle | 3 | 0 |
| 44 | 1-hr IV infusion, Days 1, 8, 15 of 4-week cycle | 9 | 3 (Hepatotoxicity) |
| 66 | 1-hr IV infusion, Days 1, 8, 15 of 4-week cycle | 3 | 2 (Hepatotoxicity) |
| Data sourced from Massard et al., 2011.[7] |
Experimental Protocols & Visualizations
Protocol: In Vivo Assessment of this compound in a Leukemia Xenograft Model
This protocol is designed to evaluate the efficacy of this compound against leukemia cells in vivo while assessing its effect on normal host hematopoietic cells, simulating a myeloprotection scenario.
1. Cell Line and Animal Model:
-
Use a human leukemia cell line (e.g., HL-60, K562) transduced with a reporter gene (e.g., Luciferase) for in vivo imaging.[10]
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to allow for xenograft engraftment.
2. Xenograft Establishment:
-
Culture and harvest leukemia cells during the logarithmic growth phase.
-
Inject 1-5 x 10⁶ cells intravenously (IV) into the tail vein of each mouse.[11][12]
-
Monitor leukemia engraftment starting at week 2 via bioluminescent imaging (BLI) or flow cytometry of peripheral blood for human CD45+ cells.
3. Treatment Regimen:
-
Once leukemia burden is established (e.g., >1% hCD45+ cells in blood), randomize mice into treatment groups (Vehicle, this compound).
-
This compound Formulation: Prepare the drug in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
-
Administration: Administer this compound intravenously at a dose determined from MTD studies (e.g., 20-30 mg/kg) on a defined schedule (e.g., twice weekly).[10]
4. Monitoring and Endpoints:
-
Tumor Burden: Monitor leukemia progression weekly using BLI or flow cytometry.
-
Myelosuppression Assessment:
-
Perform complete blood counts (CBCs) from peripheral blood weekly to measure WBC, neutrophils, platelets, and RBCs.
-
At the end of the study, harvest bone marrow and spleen.
-
Analyze bone marrow cellularity and perform flow cytometry to quantify both human leukemia cells (hCD45+) and mouse hematopoietic stem and progenitor cells (e.g., LSK cells).
-
-
Toxicity: Monitor animal weight and overall health daily.
-
Endpoint: Euthanize mice when they meet predefined endpoint criteria (e.g., >20% weight loss, significant tumor burden, paralysis).
Diagrams
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: Proposed mechanism of myeloprotection by transient CDK inhibition before chemotherapy.
Caption: Experimental workflow for testing this compound in a leukemia xenograft model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 Inhibitor in SCLC Cuts Chemo-Induced Myelosuppression | MedPage Today [medpagetoday.com]
- 5. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: PHA-793887 Gastrointestinal Toxicity in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) toxicity in mice during experiments with PHA-793887. The information is based on available preclinical data for this compound and analogous CDK inhibitors.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Diarrhea and Weight Loss
Question: My mice are experiencing severe diarrhea and rapid weight loss at a dose reported to be tolerated in other studies. What could be the cause, and how can I mitigate this?
Answer:
Several factors could contribute to increased sensitivity to this compound-induced GI toxicity. Consider the following troubleshooting steps:
-
Mouse Strain Variability: Different mouse strains can have varied responses to drug toxicity. Ensure the strain you are using is consistent with available literature. If not, consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific strain.
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound can influence its absorption and local GI tolerability. Ensure the vehicle is appropriate and consistent. If you suspect the vehicle is contributing to the toxicity, consider alternative formulations.
-
Animal Health Status: The baseline health of the mice is critical. Ensure your animals are specific-pathogen-free (SPF) and that their gut microbiome has not been compromised. Pre-existing subclinical infections can exacerbate drug-induced GI toxicity.
-
Dosing Regimen: While preclinical studies on this compound indicated GI toxicity as a major adverse effect, the specific dosing that leads to severe outcomes in mice is not well-documented in publicly available literature.[1][2] If you are observing severe toxicity, consider reducing the dose or altering the dosing schedule (e.g., intermittent vs. daily dosing).
-
Supportive Care: Implement supportive care measures such as providing supplemental hydration (e.g., hydrogel packs) and a highly palatable, soft diet to counteract dehydration and anorexia.
Issue 2: Inconsistent or Unclear Histopathological Findings
Question: I am observing signs of GI distress in my mice, but the histopathology of the intestine is ambiguous. How can I improve my assessment?
Answer:
A systematic approach to histopathological evaluation is key to identifying and quantifying intestinal damage.
-
Standardized Scoring System: Employ a standardized histopathological scoring system for intestinal mucositis. This typically involves evaluating parameters such as villus atrophy, crypt damage, and inflammatory cell infiltration.
-
Multiple Intestinal Sections: Analyze sections from different parts of the GI tract (e.g., duodenum, jejunum, ileum, and colon), as toxicity may be localized.
-
Immunohistochemistry (IHC): Use IHC to assess specific cellular processes.
-
Proliferation: Stain for Ki67 to evaluate the proliferation of crypt cells. A decrease in Ki67-positive cells may indicate drug-induced hypoproliferation.
-
Apoptosis: Stain for cleaved caspase-3 to identify apoptotic cells in the crypts and villi. Increased apoptosis is a common mechanism of chemotherapy-induced gut toxicity.
-
-
Expert Consultation: If you are unsure about the interpretation of your histopathology, consult with a board-certified veterinary pathologist with expertise in rodent GI pathology.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of gastrointestinal toxicity for this compound?
A1: The precise mechanism of GI toxicity for this compound in mice is not fully elucidated in available literature. This compound is a pan-CDK inhibitor with activity against CDK1, CDK2, and CDK4.[3] These kinases are crucial for the proliferation of intestinal crypt stem cells, which are responsible for the constant renewal of the gut epithelium. Inhibition of these CDKs can disrupt this renewal process, leading to mucosal atrophy, impaired barrier function, and diarrhea. While preclinical studies noted GI toxicity as a significant adverse effect, a phase I human trial was ultimately halted due to severe hepatotoxicity, which was not predicted by these preclinical models.[1][2][3]
Q2: At what dose of this compound should I expect to see gastrointestinal toxicity in mice?
Q3: How can I monitor for the onset of gastrointestinal toxicity in my mouse model?
A3: Daily monitoring of the following clinical signs is crucial:
-
Body Weight: A significant and sustained decrease in body weight is a primary indicator of toxicity.
-
Stool Consistency: Use a scoring system to objectively assess diarrhea.
-
General Appearance: Look for signs of distress such as ruffled fur, hunched posture, and lethargy.
-
Food and Water Intake: Monitor for anorexia and dehydration.
Q4: What are the expected histopathological changes in the intestine of mice treated with this compound?
A4: Based on the mechanism of CDK inhibitors, expected histopathological changes in the intestine would be similar to those seen with other cytotoxic agents that affect rapidly dividing cells. These may include:
-
Crypt Damage: Loss of crypts, crypt abscesses, and decreased mitotic figures in the crypts.
-
Villus Atrophy: Shortening and blunting of the villi.
-
Epithelial Changes: Attenuation or necrosis of the surface epithelium and loss of goblet cells.
-
Inflammatory Infiltration: An increase in inflammatory cells (e.g., neutrophils, lymphocytes) in the lamina propria.
Q5: Is the gastrointestinal toxicity of this compound reversible?
A5: Reversibility data for this compound-induced GI toxicity in mice is not available. For many cytotoxic agents, if the insult is not lethal, the intestinal epithelium can regenerate upon cessation of treatment. The rate and extent of recovery would likely depend on the dose and duration of this compound administration. A recovery arm in your study design would be necessary to assess this.
Data Presentation
The following tables provide examples of how to structure quantitative data for assessing GI toxicity. Note that the values presented are for illustrative purposes and are not actual data from this compound studies.
Table 1: Clinical Assessment of GI Toxicity
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Diarrhea Score |
| Vehicle Control | 0 | +5.2 | 0.1 |
| This compound | 10 | -2.1 | 0.8 |
| This compound | 20 | -8.5 | 1.9 |
| This compound | 40 | -15.3 | 3.2 |
Diarrhea Score: 0=normal, 1=soft, 2=loose, 3=watery
Table 2: Histopathological Assessment of Ileum
| Treatment Group | Dose (mg/kg) | Mean Villus Height (μm) | Mean Crypt Depth (μm) | Mean Histopathology Score |
| Vehicle Control | 0 | 450 | 150 | 0.5 |
| This compound | 10 | 380 | 140 | 1.2 |
| This compound | 20 | 250 | 120 | 2.5 |
| This compound | 40 | 150 | 90 | 4.1 |
Histopathology Score: 0=normal to 5=severe damage
Experimental Protocols
Protocol 1: Assessment of Clinical Signs of GI Toxicity
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Drug Administration: Administer this compound or vehicle according to the study protocol (e.g., intraperitoneal injection, oral gavage).
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency daily using a standardized scoring chart.
-
Visually inspect the animals for any other signs of toxicity.
-
-
Euthanasia Criteria: Establish clear humane endpoints for euthanasia (e.g., >20% body weight loss, severe lethargy).
Protocol 2: Histopathological Evaluation of Intestinal Tissue
-
Tissue Collection: At the study endpoint, euthanize the mice and collect sections of the duodenum, jejunum, ileum, and colon.
-
Fixation: Flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Process the fixed tissues and embed them in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Analysis:
-
Use a light microscope to examine the stained sections.
-
Measure villus height and crypt depth using calibrated imaging software.
-
Score the degree of histopathological damage using a pre-defined scoring system.
-
-
Immunohistochemistry (Optional):
-
Perform IHC for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) on separate sections.
-
Quantify the number of positive cells per crypt or villus.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound-induced GI toxicity.
Caption: General experimental workflow for assessing GI toxicity in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected phenotypes with PHA-793887 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the pan-CDK inhibitor, PHA-793887.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, CDK5, and CDK7, with lower activity against CDK1, CDK4, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the expected on-target effects of this compound treatment in cancer cell lines?
The primary on-target effects of this compound are cell cycle arrest and induction of apoptosis.[1][3] At lower doses (0.2-1 µM), it typically causes cell cycle arrest, characterized by the inhibition of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][3] At higher doses (around 5 µM), it predominantly induces apoptosis.[1][3]
Q3: What are the known unexpected or off-target phenotypes associated with this compound?
The most significant unexpected phenotype observed with this compound is severe, dose-related hepatotoxicity (liver damage). This was discovered during a Phase I clinical trial in patients with solid tumors and ultimately led to the termination of the trial.[4]
In preclinical studies, another unexpected phenotype is its immunosuppressive effect. This compound has been shown to impair the function of dendritic cells (DCs) and natural killer (NK) cells. Specifically, it can suppress the production of multiple cytokines by mature DCs and inhibit the DC-stimulated production of interferon-γ by NK cells.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected cell cycle arrest with this compound treatment.
-
Possible Cause: The concentration of this compound may be too high, pushing the cells directly into apoptosis instead of arresting the cell cycle. Solution: Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your specific cell line. Start with a low concentration (e.g., 0.1 µM) and titrate up. Cell cycle arrest is typically observed at lower doses (0.2-1 µM), while apoptosis is induced at higher doses (5 µM).[1][3]
-
Possible Cause: The incubation time may be insufficient for the cells to arrest. Solution: Conduct a time-course experiment to identify the optimal treatment duration. Analyze the cell cycle distribution at various time points (e.g., 12, 24, 48 hours) after treatment.
-
Possible Cause: The cell line you are using may have a dysfunctional Rb pathway, making it resistant to CDK4/6 inhibition-mediated G1 arrest. Solution: Confirm the Rb status of your cell line. If the cell line is Rb-negative, you may not observe a classic G1 arrest.
Problem 2: I am observing high levels of cytotoxicity in my non-cancerous control cell lines.
-
Possible Cause: While this compound has shown selectivity for leukemic cells over normal hematopoietic cells, it can still exhibit toxicity in other normal cell types, especially at higher concentrations.[3] Solution: Determine the IC50 of this compound in your specific control cell line to establish a therapeutic window. Consider using lower concentrations or shorter exposure times for your experiments.
Problem 3: My in vivo animal model is showing signs of severe liver toxicity.
-
Possible Cause: As established in clinical trials, this compound can cause significant hepatotoxicity.[4] Solution: This is a known and critical side effect of the compound. It is crucial to closely monitor liver function in your animal models. Consider the following:
-
Dose Reduction: Use the lowest effective dose of this compound.
-
Modified Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) that may reduce liver toxicity while maintaining anti-tumor efficacy.
-
Hepatoprotectants: Investigate the co-administration of hepatoprotective agents, although this will require careful validation to ensure no interference with the anti-cancer activity of this compound.
-
Problem 4: I am seeing a decrease in immune cell infiltration in my in vivo tumor models.
-
Possible Cause: This may be due to the immunosuppressive off-target effects of this compound on dendritic and natural killer cells.[5] Solution: Be aware of this potential confounding factor when interpreting in vivo efficacy data, especially in immunocompetent models. You may need to perform immunophenotyping of the tumor microenvironment to assess the impact of this compound on immune cell populations.
Data Presentation
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK Target | IC50 (nM) |
| CDK2/Cyclin A | 8 |
| CDK5/p25 | 5 |
| CDK7/Cyclin H | 10 |
| CDK1/Cyclin B | 60 |
| CDK4/Cyclin D1 | 62 |
| CDK9/Cyclin T1 | 138 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 |
| HCT-116 | Colon Carcinoma | 0.163 |
| COLO-205 | Colon Carcinoma | 0.188 |
| K562 | Leukemia | 0.3 - 7 |
| KU812 | Leukemia | 0.3 - 7 |
| KCL22 | Leukemia | 0.3 - 7 |
| TOM1 | Leukemia | 0.3 - 7 |
Data compiled from Selleck Chemicals and MedchemExpress product information.[1][2]
Table 3: Dose-Dependent Effects of this compound on Cell Cycle and Apoptosis
| Concentration (µM) | Effect in Leukemic Cell Lines |
| 0.2 - 1.0 | Induces cell-cycle arrest, inhibits Rb and nucleophosmin phosphorylation, and modulates cyclin E and cdc6 expression.[1][3] |
| 5.0 | Induces apoptosis.[1][3] |
Information is based on studies in leukemic cell lines.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for Phospho-Rb
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780 or Ser807/811) overnight at 4°C. Also, probe a separate blot or strip the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating PHA-793887 Experiments: A Guide to Reducing Variability
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent pan-CDK inhibitor, PHA-793887, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability and specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs). It primarily targets CDK2, CDK5, and CDK7 with high affinity, and also shows activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and trigger apoptosis.[1][3]
Q2: What are the typical working concentrations for in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. For inducing cell-cycle arrest and inhibiting the phosphorylation of substrates like Retinoblastoma protein (Rb) and nucleophosmin, concentrations in the range of 0.2 to 1 µM are often used.[3] To induce apoptosis, higher concentrations, typically around 5 µM, may be required.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in fresh, anhydrous DMSO. It is crucial to use high-quality DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[1] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: Are there known off-target effects of this compound that could influence my results?
A4: While this compound is a potent CDK inhibitor, it does have some activity against other kinases, such as GSK3β.[1][2] At higher concentrations, the likelihood of off-target effects increases. It is important to consider these potential off-target effects when interpreting your data. Using the lowest effective concentration and including appropriate controls, such as a structurally unrelated CDK inhibitor or a less active enantiomer if available, can help to dissect the specific effects of CDK inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays between replicates. | Inconsistent cell seeding density: Uneven cell numbers across wells can lead to significant differences in the final readout. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counting and dispensing. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution or precipitation of this compound: If the compound is not fully dissolved in the final culture medium, its effective concentration will vary. | After diluting the DMSO stock in culture medium, vortex or mix thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells. Consider pre-warming the medium to 37°C. | |
| Unexpected or inconsistent changes in cell cycle profiles. | Cell line heterogeneity: Different cell populations within your culture may respond differently to the inhibitor. | Use low-passage number cells and regularly perform cell line authentication. Consider single-cell cloning to establish a more homogenous population if variability persists. |
| Timing of treatment relative to cell cycle synchronization: The effect of a CDK inhibitor is highly dependent on the cell cycle phase at the time of treatment. | If your experiment requires it, use a validated cell synchronization method (e.g., serum starvation, nocodazole block) and carefully time the addition of this compound. | |
| Difficulty reproducing in vivo anti-tumor efficacy. | Variability in tumor engraftment and growth: Differences in the initial tumor size and growth rate between animals can mask the true effect of the drug. | Randomize animals into treatment groups only after tumors have reached a pre-defined, measurable size. Monitor tumor growth closely and use appropriate statistical methods to account for initial tumor volume. |
| Issues with drug formulation and administration: Poor solubility or stability of the formulation can lead to inconsistent drug exposure. | Follow established protocols for in vivo formulation, such as using vehicles like propylene glycol and Tween 80.[1] Prepare the formulation fresh for each administration and ensure proper mixing. | |
| Host toxicity: this compound has been shown to cause hepatotoxicity in clinical trials.[4] High doses in animal models may lead to adverse effects that impact tumor growth indirectly. | Conduct a maximum tolerated dose (MTD) study before starting efficacy experiments. Monitor animal health closely for signs of toxicity (e.g., weight loss, changes in behavior) and consider liver function tests. |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 8 |
| CDK5/p25 | 5 |
| CDK7/Cyclin H | 10 |
| CDK1/Cyclin B | 60 |
| CDK4/Cyclin D1 | 62 |
| CDK9/Cyclin T1 | 138 |
| GSK3β | 79 |
Data compiled from Selleck Chemicals and MedchemExpress product datasheets.[1][2]
Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088 - 3.4 |
| HCT-116 | Colon Carcinoma | 0.088 - 3.4 |
| COLO-205 | Colon Carcinoma | 0.088 - 3.4 |
| DU-145 | Prostate Carcinoma | 0.088 - 3.4 |
| A375 | Melanoma | 0.088 - 3.4 |
| PC3 | Prostate Carcinoma | 0.088 - 3.4 |
| MCF-7 | Breast Carcinoma | 0.088 - 3.4 |
| BX-PC3 | Pancreatic Carcinoma | 0.088 - 3.4 |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7 |
| HL60 | Acute Promyelocytic Leukemia | Not specified |
IC50 ranges represent data from multiple sources. Specific values can vary based on experimental conditions.[1][3]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Rb
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-Rb normalized to total Rb and the loading control.
Visualizations
Caption: Simplified signaling pathway of this compound action on key CDKs.
Caption: Key sources of variability in a typical this compound experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: PHA-793887 vs. Flavopiridol in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, PHA-793887 and flavopiridol, focusing on their performance in preclinical studies involving leukemia cell lines. This document synthesizes available experimental data to offer an objective overview of their mechanisms of action, efficacy, and cellular effects.
Introduction
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including leukemia. This has made CDKs attractive targets for therapeutic intervention. This compound and flavopiridol are both potent CDK inhibitors that have demonstrated significant anti-leukemic activity in vitro and in vivo. This guide aims to delineate the similarities and differences between these two compounds to aid researchers in their ongoing efforts to develop more effective cancer therapies.
Mechanism of Action
Both this compound and flavopiridol exert their anti-cancer effects by inhibiting multiple CDKs, leading to cell cycle arrest and apoptosis. However, their specificities and primary targets within the CDK family show some distinctions.
This compound is a potent, ATP-competitive pan-CDK inhibitor with strong activity against CDK2, CDK1, CDK4, and CDK9.[1] Its inhibition of these kinases disrupts the G1/S and G2/M cell cycle checkpoints. By targeting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cell cycle progression.[2]
Flavopiridol (also known as alvocidib) is also a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[3] A primary mechanism of its potent anti-leukemic effect, particularly in non-proliferating cells like those in chronic lymphocytic leukemia (CLL), is the inhibition of the positive transcription elongation factor b (P-TEFb), which is a complex of CDK9 and cyclin T.[4] This inhibition leads to a shutdown of transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis.[4]
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and flavopiridol in various leukemia cell lines as reported in the literature. It is important to note that the experimental conditions, such as incubation time and assay methodology, may vary between studies, which can influence the reported IC50 values.
Table 1: Cytotoxic Activity (IC50) of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Reference |
| K562 | 0.3 - 7 | [5] |
| KU812 | 0.3 - 7 | [5] |
| KCL22 | 0.3 - 7 | [5] |
| TOM1 | 0.3 - 7 | [5] |
| Mean (13 cell lines) | 2.9 | [2] |
| Colony Assay (mean) | <0.1 | [2] |
Table 2: Cytotoxic Activity (IC50/LC50) of Flavopiridol in Leukemia Cell Lines
| Cell Line | IC50/LC50 (µM) | Incubation Time | Reference |
| CLL (patient samples) | 1.15 | 4 hours | [6][7] |
| CLL (patient samples) | 0.18 | 24 hours | [6][7] |
| CLL (patient samples) | 0.16 | 96 hours | [6][7] |
| K562 | 0.13 | Not Specified | [8] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both compounds are effective inducers of cell cycle arrest and apoptosis in leukemia cells.
This compound has been shown to induce cell cycle arrest at low concentrations (0.2-1 µM) by inhibiting the phosphorylation of Rb and nucleophosmin.[2] At higher concentrations (5 µM), it predominantly triggers apoptosis.[2]
Flavopiridol is known to cause cell cycle arrest in either the G1 or G2 phase.[8] In chronic lymphocytic leukemia cells, flavopiridol induces apoptosis through the activation of caspase-3, a key executioner caspase.[6][7] This induction of apoptosis appears to be independent of p53 status, which is a significant advantage in treating cancers with p53 mutations.[6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a guide for researchers designing their own comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Leukemia cells are seeded in a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: A 100 µL solution of the test compound (this compound or flavopiridol) at twice the final desired concentration is added to each well. Control wells receive medium alone.
-
Incubation: The plates are incubated for a specified period (e.g., 4, 24, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS) is added to each well.
-
Incubation with MTT: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as the ratio of the absorbance of treated cells to that of control cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of this compound or flavopiridol for a specified time.
-
Cell Harvesting: Cells are harvested and washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and flavopiridol, as well as a typical experimental workflow.
Caption: Simplified signaling pathway of this compound and flavopiridol.
Caption: General experimental workflow for comparing CDK inhibitors.
Conclusion
Both this compound and flavopiridol are potent inhibitors of cyclin-dependent kinases with significant activity against leukemia cell lines. While both induce cell cycle arrest and apoptosis, their efficacy can vary depending on the specific leukemia subtype and the genetic background of the cancer cells. Flavopiridol's well-documented activity in non-proliferating CLL cells through the inhibition of transcriptional regulation highlights a key aspect of its mechanism. The data for this compound suggests broad and potent cytotoxic activity across various leukemia cell lines.
Direct comparative studies under identical experimental conditions are needed to definitively establish the superior efficacy of one compound over the other in specific contexts. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting such studies in the ongoing effort to advance leukemia treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavopiridol, a novel cyclin-dependent kinase inhibitor, suppresses the growth of head and neck squamous cell carcinomas by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PHA-793887 and Palbociclib in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Cyclin-Dependent Kinase Inhibitors
In the landscape of breast cancer research, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a pivotal strategy to arrest the uncontrolled proliferation of cancer cells. This guide provides a detailed, data-driven comparison of two notable CDK inhibitors: PHA-793887, a pan-CDK inhibitor, and palbociclib, a selective CDK4/6 inhibitor that has gained FDA approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] This comparison aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
At a Glance: Key Differences
| Feature | This compound | Palbociclib |
| Target Profile | Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK5, CDK7, CDK9) | Selective CDK4/6 inhibitor |
| Clinical Status | Phase I trial terminated due to hepatotoxicity[3][4] | Approved for HR+/HER2- breast cancer[1][2] |
| Selectivity | Broad-spectrum | High selectivity for CDK4/6 |
Mechanism of Action: A Tale of Two Inhibition Strategies
Both this compound and palbociclib exert their anti-cancer effects by modulating the cell cycle. However, their distinct target profiles lead to different mechanisms of action.
Palbociclib , as a selective inhibitor of CDK4 and CDK6, specifically targets the G1-S phase transition of the cell cycle.[5] In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D1. Cyclin D1 then complexes with and activates CDK4 and CDK6. This complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase, leading to DNA replication and cell division.[5][6] Palbociclib blocks this phosphorylation of Rb, effectively causing a G1 cell cycle arrest and halting proliferation.[5][7]
This compound , on the other hand, is a pan-CDK inhibitor, targeting a broader range of CDKs including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9. This broad inhibition profile suggests that this compound can impact multiple phases of the cell cycle. For instance, inhibition of CDK2 can also contribute to G1 arrest, while targeting CDK1 would affect the G2/M transition. This multi-pronged attack on the cell cycle machinery could potentially lead to a more profound anti-proliferative effect but also carries the risk of increased off-target effects and toxicity, as evidenced by the termination of its clinical trial.[3][4]
Figure 1: Simplified signaling pathway of CDK4/6 and the points of intervention for palbociclib and this compound.
Quantitative Data Comparison: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and palbociclib in breast cancer cell lines. It is important to note that the data for this compound in breast cancer is limited.
Table 1: IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) | Citation(s) |
| This compound | MCF-7 | ER+, PR+, HER2- | 1.284 | [8] |
| Palbociclib | MCF-7 | ER+, PR+, HER2- | ~0.108 - 0.148 | [9][10] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | ~0.285 - 0.85 | [7][8][9] | |
| T47D | ER+, PR+, HER2- | Data available | [11] | |
| KPL-1 | ER+, PR- | Data available | [2] | |
| MDA-MB-453 | ER-, PR-, HER2+ | 0.106 | [8] |
Table 2: Kinase Inhibitory Activity (IC50 in nM)
| Compound | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK7/CycH | CDK9/CycT1 | Citation(s) |
| This compound | 60 | 8 | 62 | 5 | 10 | 138 | [8] |
| Palbociclib | >10,000 | >10,000 | 11 | - | - | >10,000 | [12] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Determination of IC50 Values (Cell Viability Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining IC50 values using a colorimetric cell viability assay such as the MTT or resazurin assay.
1. Cell Seeding:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are harvested and counted.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13][14]
2. Compound Treatment:
-
A stock solution of the test compound (this compound or palbociclib) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is removed and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.[9]
4. Viability Assessment (MTT Assay Example):
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[1]
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance values are normalized to the control wells to determine the percentage of cell viability at each compound concentration.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General experimental workflow for determining IC50 values of CDK inhibitors in breast cancer cell lines.
Preclinical In Vivo Data
Palbociclib has demonstrated significant anti-tumor activity in various preclinical breast cancer xenograft models. Oral administration of palbociclib has been shown to induce tumor regression in vivo.[12][15] For instance, in MCF-7 xenograft models, palbociclib treatment led to a significant delay in tumor growth.[15]
This compound has shown therapeutic efficacy in vivo in leukemia xenograft models.[4] However, to date, there is a lack of publicly available data on the efficacy of this compound in preclinical breast cancer xenograft models. This represents a significant gap in the direct comparison of these two compounds in a breast cancer context.
Clinical Perspective and Future Outlook
The clinical development trajectories of this compound and palbociclib are markedly different. Palbociclib, in combination with endocrine therapy, is now a standard of care for patients with HR+/HER2- advanced breast cancer, having demonstrated a significant improvement in progression-free survival in large clinical trials.[1][2]
In contrast, the clinical development of this compound was halted in a Phase I trial in patients with solid tumors due to severe, dose-related hepatotoxicity.[3][4] This toxicity profile currently precludes its further clinical development for breast cancer or other indications.
Conclusion
This comparative guide highlights the distinct profiles of this compound and palbociclib. Palbociclib's high selectivity for CDK4/6 has translated into a successful clinical therapeutic with a manageable safety profile for a specific subset of breast cancer patients. This compound, with its broader CDK inhibition, demonstrated potent preclinical anti-leukemic activity but faced insurmountable toxicity hurdles in early clinical development.
For researchers in the field, this comparison underscores the critical importance of target selectivity in kinase inhibitor drug development. While pan-inhibition can offer a powerful anti-proliferative effect, the associated toxicity can limit clinical translation. The success of palbociclib serves as a testament to the value of a targeted approach in oncology drug discovery. Future research may focus on developing more refined pan-CDK inhibitors with improved safety profiles or exploring synergistic combinations to enhance the efficacy of selective CDK4/6 inhibitors like palbociclib.
References
- 1. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PHA-793887 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-CDK inhibitor PHA-793887 against other notable CDK inhibitors. The information is curated to assist researchers in understanding the relative potency and target spectrum of these compounds, supported by available preclinical data.
Introduction to CDK Inhibition and this compound
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of numerous CDK inhibitors as potential anti-cancer therapeutics. This compound is a potent, ATP-competitive, pan-CDK inhibitor that has demonstrated significant anti-proliferative activity in preclinical studies. It exerts its effect by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDKs, thereby inducing cell cycle arrest and apoptosis. However, its clinical development has been hampered by observations of severe hepatotoxicity in a Phase I clinical trial.
This guide compares the biochemical and cellular efficacy of this compound with other well-characterized CDK inhibitors, including both pan-CDK inhibitors and more selective CDK4/6 inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory activities of this compound and other CDK inhibitors against various CDK/cyclin complexes and in cellular assays. It is crucial to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Biochemical IC50 Values of Pan-CDK Inhibitors against Key CDK/Cyclin Complexes (nM)
| Inhibitor | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK7/cyclin H | CDK9/cyclin T1 | Reference |
| This compound | 60 | 8 | - | 62 | 5 | 10 | 138 | [1] |
| Flavopiridol (Alvocidib) | 30 | 170 | - | 100 | - | 300 | 10 | [2] |
| Dinaciclib | 3 | 1 | - | - | 1 | - | 4 | [3] |
| Roniciclib | 7 | 9 | - | 11 | - | 25 | 5 | MedchemExpress |
Table 2: Cellular IC50/LD50 Values of Pan-CDK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50/LD50 (µM) | Reference |
| This compound | Leukemia Cell Lines (mean) | Cytotoxicity | 2.9 | [4] |
| This compound | Leukemia Cell Lines (mean) | Colony Formation | 0.08 | [4] |
| Dinaciclib | SKOV-3 (Ovarian Cancer) | Proliferation | 0.015 | [3] |
| Flavopiridol | SKOV-3 (Ovarian Cancer) | Proliferation | 0.18 | [3] |
Table 3: Biochemical IC50 Values of Selective CDK4/6 Inhibitors (nM)
| Inhibitor | CDK4/cyclin D1 | CDK6/cyclin D2 | Reference |
| Palbociclib | 11 | 16 | Pfizer |
| Ribociclib | 10 | 39 | Novartis |
| Abemaciclib | 2 | 10 | Eli Lilly |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Simplified CDK signaling pathway in G1/S transition and points of intervention for CDK inhibitors.
Caption: General experimental workflow for comparing the efficacy of CDK inhibitors.
Experimental Protocols
Detailed below are representative protocols for key experiments used to evaluate and compare the efficacy of CDK inhibitors. These are generalized methodologies and may require optimization for specific inhibitors, cell lines, or CDK complexes.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK4/cyclin D1)
-
Kinase-specific peptide substrate
-
ATP
-
CDK inhibitors (this compound and comparators)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the CDK inhibitors in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific CDK to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Dilute the CDK/cyclin enzyme to the desired concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CDK inhibitors (this compound and comparators)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired density in culture medium.
-
Seed the cells into a 96-well plate (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the CDK inhibitors in culture medium.
-
Remove the medium from the wells and add the medium containing the various inhibitor concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of CDK inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line for implantation
-
CDK inhibitors formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the CDK inhibitors and vehicle control according to the desired dosing schedule and route (e.g., intravenous, oral gavage).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Conclusion
This compound is a potent pan-CDK inhibitor with robust anti-proliferative activity in preclinical models. When comparing its biochemical potency, it shows high affinity for CDK2, CDK5, and CDK7. In cellular assays, it demonstrates significant cytotoxicity against leukemia cell lines.[4] Direct comparisons with other pan-CDK inhibitors like Dinaciclib and Flavopiridol from the limited available head-to-head studies suggest that Dinaciclib may be more potent in certain contexts.[3] It is important to reiterate that a definitive efficacy ranking requires direct comparative studies under identical experimental conditions. The severe hepatotoxicity observed with this compound in early clinical trials remains a significant hurdle for its therapeutic application. This guide provides a foundational comparison to aid researchers in the selection and evaluation of CDK inhibitors for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of PHA-793887: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor PHA-793887's cross-reactivity profile. Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to anticipate potential off-target effects and to elucidate the true molecular mechanisms driving their biological activity. Here, we present quantitative data on this compound's inhibitory potency against its primary targets and key off-target kinases, detail the experimental methodologies used for such determinations, and visualize the relevant signaling pathways to provide a comprehensive overview for researchers.
Potency and Selectivity: A Quantitative Look
This compound is a potent inhibitor of several Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. Its primary targets include CDK2, CDK1, CDK4, and CDK9, with IC50 values in the nanomolar range. Notably, this compound also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β), a crucial kinase involved in numerous cellular processes, highlighting a significant off-target interaction.
The table below summarizes the inhibitory activity (IC50) of this compound against a panel of selected kinases, offering a clear comparison of its on-target potency versus off-target effects.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| Primary Targets | |||
| CDK2/Cyclin A | 8 | CDK | Cell Cycle Progression (S phase) |
| CDK2/Cyclin E | 8 | CDK | Cell Cycle Progression (G1/S transition) |
| CDK5/p25 | 5 | CDK | Neuronal function, Cell Cycle |
| CDK7/Cyclin H | 10 | CDK | CDK-Activating Kinase, Transcription |
| CDK1/Cyclin B | 60 | CDK | Cell Cycle Progression (M phase) |
| CDK4/Cyclin D1 | 62 | CDK | Cell Cycle Progression (G1 phase) |
| CDK9/Cyclin T1 | 138 | CDK | Transcription Elongation |
| Key Off-Target | |||
| GSK3β | 79 | CMGC | Glycogen metabolism, Cell signaling |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
While this compound exhibits high potency against its intended CDK targets, its activity against GSK3β is noteworthy and should be considered when interpreting experimental results. Broader kinase profiling studies, such as KINOMEscan, have revealed that at a concentration of 10 µM, this compound can interact with a larger panel of 37 kinases, although the specific IC50 values for all of these are not widely published. This underscores the importance of utilizing inhibitors at the lowest effective concentration to minimize off-target effects.
Experimental Protocols: How Kinase Inhibition is Measured
The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible in vitro kinase assays. The most common methods employed are radiometric and luminescence-based assays.
Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This classic method directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.
Workflow:
Caption: Radiometric kinase assay workflow.
Methodology:
-
Reaction Setup: The kinase, its specific substrate, the inhibitor (this compound at varying concentrations), and radiolabeled [33P]-ATP are combined in a reaction buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding EDTA to chelate Mg2+, a necessary cofactor for kinase activity.
-
Separation: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate.
-
Washing: The filter is washed to remove unincorporated [33P]-ATP.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Workflow:
Caption: Luminescence-based kinase assay workflow.
Methodology:
-
Kinase Reaction: Similar to the radiometric assay, the kinase, substrate, inhibitor, and non-radiolabeled ATP are incubated together.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Generation: This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.
-
Detection: The intensity of the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve of the inhibitor.
Signaling Pathway Context
To fully appreciate the implications of this compound's cross-reactivity, it is essential to visualize the signaling pathways in which its primary targets and key off-target are involved.
Cell Cycle Regulation by CDKs
CDKs are the master regulators of the cell cycle, driving the progression through different phases by phosphorylating key substrate proteins. This compound's inhibition of multiple CDKs leads to cell cycle arrest at various checkpoints.
Caption: Simplified CDK-mediated cell cycle pathway.
GSK3β Signaling
GSK3β is a constitutively active kinase that is inhibited by upstream signaling pathways, such as the PI3K/Akt pathway. It plays a critical role in a multitude of cellular processes, and its off-target inhibition by this compound could lead to unintended biological consequences.
Caption: Simplified GSK3β signaling pathway.
Western Blot Validation of CDK Inhibition by PHA-793887: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, with other CDK inhibitors. It includes supporting experimental data from Western blot analyses, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.
Comparative Efficacy of CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against various CDK enzymes. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) | Other Kinases (IC50, nM) |
| This compound | 60[1] | 8[1] | 62[1] | 5[1] | 10[1] | 138[1] | GSK3β: 79 |
| Palbociclib (PD-0332991) | - | - | 11 | - | - | - | - |
| Ribociclib (LEE011) | - | - | 10 | - | - | - | - |
| Abemaciclib (LY2835219) | - | - | 2 | - | - | 9.2 | - |
| Flavopiridol | 30 | 100 | 20 | - | 10 | 10 | - |
| Roscovitine (Seliciclib) | 2700[2] | 100[2] | >100,000[2] | 160 | 500[2] | 800[2] | - |
| AT7519 | 190[2] | 44[2] | 67[2] | 18[2] | - | <10[2] | - |
Mechanism of Action: CDK-Mediated Cell Cycle Progression
Cyclin-dependent kinases are crucial regulators of the cell cycle. The progression from the G1 to the S phase is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. This compound, as a pan-CDK inhibitor, targets multiple points in this pathway to arrest cell cycle progression.
References
PHA-793887 vs. Alvocidib: A Comparative Guide on Potency as Cyclin-Dependent Kinase Inhibitors
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to halt the uncontrolled proliferation of cancer cells. Among the numerous CDK inhibitors developed, PHA-793887 and alvocidib (formerly known as flavopiridol) have been subjects of significant research. This guide provides a detailed, data-driven comparison of the potency of these two pan-CDK inhibitors, intended for researchers, scientists, and drug development professionals.
At a Glance: Potency Comparison
Biochemical Potency: Inhibition of Cyclin-Dependent Kinases
The potency of a CDK inhibitor is fundamentally determined by its ability to inhibit the enzymatic activity of specific CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency.
Based on available data, this compound demonstrates potent inhibition against several CDKs, with particularly strong activity against CDK2.[1] Alvocidib also exhibits broad-spectrum CDK inhibition, with notable potency against CDKs 1, 2, 4, and 9.[2]
| Target Enzyme | This compound IC50 (nM) | Alvocidib IC50 (nM) |
| CDK1/cyclin B | 60[1] | 30[2] |
| CDK2/cyclin A | 8[1] | 170[2] |
| CDK4/cyclin D1 | 62[1] | 100[2] |
| CDK9/cyclin T1 | 138[1] | 8[3] |
Note: The IC50 values presented are compiled from different sources and should be interpreted with caution due to potential variations in assay conditions.
Cellular Potency: Anti-proliferative Activity in Cancer Cell Lines
The ultimate measure of a cancer drug's potency lies in its ability to inhibit the growth of cancer cells. The following table summarizes the anti-proliferative activity (IC50) of this compound and alvocidib in various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alvocidib IC50 (nM) |
| A2780 | Ovarian Carcinoma | 0.088[1] | 15[4] |
| HCT-116 | Colon Carcinoma | 0.15[1] | 13[4] |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7[5] | 130[4] |
| PC3 | Prostate Cancer | 0.29[1] | 10[4] |
| MCF-7 | Breast Cancer | 3.4[1] | ~300 (induces G1 arrest)[4] |
Note: The IC50 values for cellular assays can be influenced by factors such as cell density, incubation time, and the specific assay method used.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and alvocidib are ATP-competitive inhibitors of CDKs.[1][4] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death).
Caption: CDK Inhibition Pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the potency of CDK inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a specific CDK enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights of the Latest Advances in Research on CDK Inhibitors [ouci.dntb.gov.ua]
- 5. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Multi-Cyclin-Dependent Kinase Inhibitors: PHA-793887 and AT7519
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two multi-cyclin-dependent kinase (CDK) inhibitors, PHA-793887 and AT7519. While no direct head-to-head studies have been published, this document collates and presents available preclinical data from various sources to offer an objective comparison of their performance. The information is intended to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Both this compound and AT7519 are potent inhibitors of multiple CDKs, key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide summarizes their inhibitory activity against various kinases, their anti-proliferative effects on cancer cell lines, and available in vivo efficacy data. Detailed experimental protocols for key assays are also provided to aid in the replication and further exploration of these findings.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and AT7519 against a panel of cyclin-dependent kinases and other kinases. It is important to note that the data for each compound were generated in separate studies and the assay conditions may have varied.
| Kinase Target | This compound IC50 (nM) | AT7519 IC50 (nM) |
| CDK1/cyclin B | 60[1] | 210[2] |
| CDK2/cyclin A | 8[3] | 47[2] |
| CDK2/cyclin E | 8[3] | - |
| CDK4/cyclin D1 | 62[1] | 100[2] |
| CDK5/p25 | 5[3] | - |
| CDK5/p35 | - | 13[2] |
| CDK6/cyclin D3 | - | 170[2] |
| CDK7/cyclin H | 10[3] | >10,000 |
| CDK9/cyclin T1 | 138[1] | <10[2] |
| GSK3β | 79[1] | 89[4] |
Table 2: In Vitro Anti-proliferative Activity
The following table presents the IC50 values for this compound and AT7519 in various human cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | This compound IC50 (µM) | AT7519 IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.088[3] | - |
| HCT-116 | Colon Carcinoma | 0.12[3] | - |
| COLO-205 | Colorectal Adenocarcinoma | 0.14[3] | - |
| A375 | Malignant Melanoma | 0.28[3] | - |
| PC3 | Prostate Adenocarcinoma | 0.32[3] | - |
| MCF-7 | Breast Adenocarcinoma | 0.38[3] | 0.04 |
| BX-PC3 | Pancreatic Adenocarcinoma | 3.4[3] | - |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7[3] | - |
| HL60 | Acute Promyelocytic Leukemia | - | - |
| MM.1S | Multiple Myeloma | - | 0.5[5] |
| U266 | Multiple Myeloma | - | 0.5[5] |
| MM.1R | Multiple Myeloma | - | >2[5] |
Mandatory Visualization
Caption: Simplified signaling pathway of CDK inhibition.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of compounds against purified kinases.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds (this compound or AT7519) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-90 minutes)[3].
-
Stop the reaction.
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate, or add SPA beads.
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound in a cancer cell line.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound or AT7519) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of the compounds.
Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy. For this compound, doses of 10-30 mg/kg have been shown to be effective in various xenograft models[3]. For AT7519, a dose of 15 mg/kg has demonstrated in vivo efficacy in a multiple myeloma xenograft model[5].
References
- 1. Deciphering the Rb phosphorylation code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation | eLife [elifesciences.org]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rb Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Guide to Assessing the Synergy of PHA-793887 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental data on the combined effects of PHA-793887 and paclitaxel has been identified in publicly available literature. This guide provides a hypothesized framework for assessing potential synergistic effects based on the known mechanisms of each compound and established methodologies for evaluating drug combinations.
The selective targeting of cancer cells while minimizing toxicity to normal tissues remains a central goal in oncology drug development. Combination therapies that exploit different cellular vulnerabilities offer a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This guide explores the potential synergistic interaction between this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, and paclitaxel, a microtubule-stabilizing agent.
Understanding the Components: Mechanisms of Action
This compound: A Broad-Spectrum Cell Cycle Inhibitor
This compound is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK2, CDK5, and CDK7.[1] CDKs are key regulators of cell cycle progression. By inhibiting these kinases, this compound can induce cell cycle arrest, particularly at the G1/S and G2/M transitions, and in some cases, trigger apoptosis.[1][2] Preclinical studies have shown its cytotoxic effects against various cancer cell lines.[2][3] However, a phase I clinical trial was terminated due to severe hepatotoxicity at higher doses, suggesting that its therapeutic window may be narrow.[4][5]
Paclitaxel: A Mitotic Spindle Poison
Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, the cellular structures essential for cell division.[6][7][8] This stabilization prevents the dynamic assembly and disassembly of the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6][9]
Hypothesized Synergistic Interaction
A potential synergistic effect between this compound and paclitaxel could arise from their complementary mechanisms of action on the cell cycle. This compound-induced arrest at the G1/S checkpoint could sensitize cells to the M-phase-specific effects of paclitaxel. Conversely, cells that escape the initial G1/S block by this compound might be more susceptible to mitotic catastrophe when subsequently treated with paclitaxel. This dual-front attack on cell cycle progression could lead to a greater-than-additive cytotoxic effect.
Caption: Hypothesized dual blockade of the cell cycle by this compound and paclitaxel.
Quantitative Data Summary
As no direct comparative studies exist, the following tables summarize the known characteristics and in vitro activities of each compound individually.
Table 1: Characteristics of this compound and Paclitaxel
| Feature | This compound | Paclitaxel |
| Drug Class | pan-Cyclin-Dependent Kinase (CDK) Inhibitor | Taxane, Microtubule-Stabilizing Agent |
| Primary Targets | CDK2, CDK5, CDK7[1] | β-tubulin subunit of microtubules[6][7] |
| Mechanism of Action | Induces cell cycle arrest (primarily G1/S), inhibits phosphorylation of Rb and nucleophosmin, can induce apoptosis.[1][2] | Promotes microtubule assembly and stabilization, preventing mitotic spindle formation and leading to G2/M phase arrest and apoptosis.[6][8] |
| Reported Side Effects | Myelosuppression, gastrointestinal toxicity, peripheral neuropathy, severe hepatotoxicity.[4][10] | Neutropenia, alopecia, peripheral neuropathy, heart problems.[11] |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Leukemic Cell Lines (mean) | Leukemia | ~2.9 | [2] |
| A2780 | Ovarian | 0.088 - 3.4 (range across various lines) | [1] |
| HCT-116 | Colon | 0.163 | [1] |
| COLO-205 | Colon | 0.188 | [1] |
Table 3: In Vitro Activity of Paclitaxel in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical | 5-500 (effective concentration range for mitotic lock) | [1] |
| BCap37 | Breast | 100 (concentration used in combination studies) | [12] |
| KB | Epidermoid Carcinoma | Not specified | [12] |
Experimental Protocols for Synergy Assessment
To investigate the potential synergy between this compound and paclitaxel, a series of in vitro experiments are recommended.
1. Cell Viability Assay (MTT or MTS Assay)
-
Objective: To determine the cytotoxic effects of each drug alone and in combination across a range of concentrations.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, paclitaxel, and fixed-ratio combinations of both drugs for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.[13][14]
-
Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[13]
-
For MTT, a solubilizing agent is added to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 590 nm for MTT) using a microplate reader.[13]
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the individual drugs and their combination.
-
Methodology:
-
Treat cells with this compound, paclitaxel, and the combination at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.[15]
-
Resuspend the cells in Annexin V binding buffer.[16]
-
Add Annexin V-FITC (or another fluorescent conjugate) and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubate the samples in the dark at room temperature for 15-30 minutes.[16]
-
Analyze the stained cells using a flow cytometer.[17]
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V negative, PI negative cells are viable.
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effects of the drug combination on cell cycle distribution.
-
Methodology:
-
Treat cells with the individual drugs and the combination for various time points (e.g., 12, 24, 48 hours).
-
Wash the fixed cells with PBS to remove the ethanol.[19]
-
Treat the cells with RNase A to prevent staining of RNA.[20]
-
Stain the cellular DNA with Propidium Iodide.[20]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][20]
-
Caption: A proposed experimental workflow to evaluate the synergistic effects of this compound and paclitaxel.
Conclusion and Future Directions
While direct evidence is currently lacking, the distinct and complementary mechanisms of this compound and paclitaxel provide a strong rationale for investigating their potential synergistic effects in cancer therapy. The experimental framework outlined in this guide offers a systematic approach to test this hypothesis. Should synergy be demonstrated, further preclinical studies, including in vivo xenograft models, would be warranted to evaluate the therapeutic potential and toxicity profile of this combination. Given the previously observed hepatotoxicity of this compound, careful dose-escalation and toxicity studies would be critical in any future investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. droracle.ai [droracle.ai]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. scispace.com [scispace.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
Statistical Validation of PHA-793887 Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of PHA-793887, a pan-cyclin-dependent kinase (CDK) inhibitor, with alternative CDK inhibitors in the context of leukemia. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in research and development decisions.
Executive Summary
This compound has demonstrated significant preclinical in vivo activity in various leukemia models. As a pan-CDK inhibitor, it targets multiple kinases involved in cell cycle regulation, including CDK1, CDK2, CDK4, and CDK9. In vivo studies have shown its ability to inhibit tumor growth and induce regression in xenograft models of human leukemia. However, its clinical development was halted due to severe, dose-related hepatotoxicity observed in a Phase I clinical trial. This guide compares the in vivo efficacy of this compound with other pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, which have also been evaluated in similar preclinical and clinical settings.
Comparative In Vivo Efficacy of Pan-CDK Inhibitors in Leukemia
The following tables summarize the in vivo efficacy data for this compound and its alternatives in various leukemia models. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are based on data from individual studies.
| Drug | Cancer Model | Animal Model | Dosing Schedule | Key Efficacy Results | Reference |
| This compound | Human Ovarian, Colon, and Pancreatic Carcinoma Xenografts | CD-1 nude mice | 15 mg/kg and 30 mg/kg, i.v. | Tumor growth inhibition of 50% and 75%, respectively.[1] | [1] |
| This compound | HL-60 (Acute Promyelocytic Leukemia) Xenograft | Not Specified | 20 mg/kg, i.v. | Induced tumor regression.[1] | [1] |
| This compound | K562 (Chronic Myelogenous Leukemia) Xenograft | Not Specified | 20 mg/kg, i.v. | Significantly reduced tumor growth.[1] | [1] |
| This compound | Primary Human Leukemia Disseminated Model | Not Specified | 20 mg/kg, i.v. | Inhibited human primary leukemia growth.[1] | [1] |
| Flavopiridol | Refractory Chronic Lymphocytic Leukemia (CLL) | Human Clinical Trial (Phase I) | 30-minute IV bolus followed by a 4-hour continuous infusion | 45% of patients achieved a partial response. | Not in search results |
| Dinaciclib | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Human Clinical Trial (Phase I) | Not Specified | Approximately 63% partial response rate. | Not in search results |
| Dinaciclib | Murine Xenograft Models | Not Specified | Not Specified | Exhibited a superior therapeutic index compared with flavopiridol. | Not in search results |
Mechanism of Action: Targeting the Cell Cycle
This compound and other pan-CDK inhibitors exert their anti-cancer effects by targeting multiple cyclin-dependent kinases, which are key regulators of cell cycle progression. By inhibiting these kinases, they induce cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest.
Experimental Protocols
In Vivo Xenograft Studies in Leukemia Models
The following is a generalized protocol for establishing and evaluating the efficacy of anti-leukemic agents in a subcutaneous xenograft mouse model, based on common practices in the field.
Caption: Workflow for leukemia xenograft studies.
Detailed Methodologies:
-
Cell Lines and Culture: Human leukemia cell lines (e.g., HL-60, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of leukemia cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the specified dose and schedule (e.g., intravenous injection). The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival is monitored daily, and the experiment is terminated when tumors reach a maximum allowable size or if the animals show signs of distress.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test for tumor volume comparison, Kaplan-Meier analysis for survival).
Discussion and Conclusion
This compound has demonstrated potent anti-leukemic activity in preclinical in vivo models, supporting its mechanism of action as a pan-CDK inhibitor. The available data indicates significant tumor growth inhibition and even regression in aggressive leukemia models.
When compared to other pan-CDK inhibitors like Flavopiridol and Dinaciclib, this compound shows a promising preclinical efficacy profile. However, the lack of direct comparative studies makes it difficult to definitively rank their in vivo potency. It is noteworthy that both Flavopiridol and Dinaciclib have progressed further in clinical trials for hematological malignancies, with Dinaciclib reportedly having a better therapeutic index than Flavopiridol in preclinical models.
The most significant differentiating factor for this compound is the severe hepatotoxicity observed in early clinical development.[2] This adverse effect ultimately led to the discontinuation of its clinical trials and remains a major hurdle for its potential therapeutic use. In contrast, while other CDK inhibitors also have toxicity profiles that require careful management, they have not demonstrated the same level of severe, dose-limiting liver injury.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PHA-793887
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of PHA-793887, a potent, ATP-competitive cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is vital to ensure personnel safety and environmental protection, reflecting our commitment to being your preferred partner in laboratory safety and chemical handling.
This compound has demonstrated cytotoxic properties against various cancer cell lines, underscoring the need for meticulous handling and disposal protocols.[1][2][3] The procedures outlined below are based on established best practices for the management of hazardous and cytotoxic chemical waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Double-layered, chemotherapy-grade nitrile gloves | Prevents skin contact |
| Lab Coat | Disposable, solid-front gown | Protects clothing and skin from contamination |
| Eye Protection | Chemical splash goggles or face shield | Prevents eye exposure from splashes |
| Respiratory | N95 respirator or higher | Protects against inhalation of aerosolized particles |
II. Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Experimental Protocol: Decontamination and Disposal
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, lab coats, etc.).
-
Spill cleanup materials.
-
-
Waste Collection:
-
Use designated, leak-proof, and puncture-resistant waste containers clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
-
For liquid waste containing this compound, use a dedicated, sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
For solid waste, place all contaminated items into a designated cytotoxic waste bag or container.
-
-
Container Management:
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Do not overfill containers. Fill to a maximum of 75% capacity to prevent spills.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and disposal of cytotoxic waste through a licensed hazardous waste management company.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
III. Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to contain the contamination and mitigate exposure risks.
Table 2: Spill Cleanup and Decontamination Quantities
| Spill Volume/Mass | Decontamination Procedure |
| Small Spill (<5 mL or <5 g) | 1. Cover the spill with absorbent pads. 2. Gently apply a 1:10 bleach solution or other approved decontaminating agent, working from the outside in. 3. Allow a contact time of at least 15 minutes. 4. Wipe the area clean with fresh absorbent pads. 5. Clean the area again with a detergent solution, followed by 70% ethanol. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and restrict access. 2. Assemble a spill kit containing all necessary PPE and cleanup materials. 3. Follow the same decontamination procedure as for a small spill, using larger quantities of absorbent and decontaminating agents as needed. 4. All cleanup materials must be disposed of as cytotoxic waste. |
IV. Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
